molecular formula C28H39NO4 B15574769 CX08005

CX08005

Cat. No.: B15574769
M. Wt: 453.6 g/mol
InChI Key: WOEDXTWDPRNPMZ-UHFFFAOYSA-N
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Description

CX08005 is a useful research compound. Its molecular formula is C28H39NO4 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CX08005: A Deep Dive into its Mechanism of Action as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CX08005 is a novel, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] By targeting PTP1B, this compound emerges as a promising therapeutic candidate for metabolic disorders such as insulin resistance and nonalcoholic fatty liver disease (NAFLD).[1] This technical guide elucidates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling cascades.

Core Mechanism: Competitive Inhibition of PTP1B

This compound exerts its therapeutic effects by directly binding to the catalytic P-loop of PTP1B through hydrogen bonds.[1] This competitive inhibition prevents PTP1B from dephosphorylating its natural substrates, primarily the insulin receptor (IR) and insulin receptor substrate 1 (IRS1).[1] The inhibition of PTP1B leads to increased phosphorylation of these key signaling molecules, thereby enhancing downstream insulin signaling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueDescription
IC500.781 µMThe half maximal inhibitory concentration against PTP1B.[2]

Table 2: Selectivity of this compound against various Protein Tyrosine Phosphatases (PTPs)

PTP EnzymeIC50 (µM)Fold Selectivity vs. PTP1B
PTP1B0.7811
TCPTPSimilar to PTP1B~1
LARMuch higher than PTP1BHigh
SHP1Much higher than PTP1BHigh
VHRMuch higher than PTP1BHigh

Note: As TCPTP shares approximately 72% catalytic domain sequence identity with PTP1B, the IC50 values for this compound were found to be similar.[3]

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosageKey Findings
Diet-Induced Obese (DIO) Mice50-200 mg·kg⁻¹·day⁻¹Ameliorated glucose intolerance and decreased the HOMA-IR in a dose-dependent manner.[1]
KKAy Mice50 mg·kg⁻¹·day⁻¹Improved glucose intolerance, glucose-stimulated insulin secretion (GSIS), and whole-body insulin sensitivity (ISWB), and reduced hyperglycemia.[1]

Key Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PTP1B.

Methodology:

  • Recombinant human PTP1B protein was used to assess enzyme activity.

  • The assay was performed in a buffer containing a specific substrate for PTP1B.

  • This compound was added at varying concentrations to determine its effect on the rate of substrate dephosphorylation.

  • The amount of dephosphorylated product was measured, typically using a colorimetric or fluorometric method.

  • The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Simulation

Objective: To elucidate the binding mode of this compound to PTP1B.

Methodology:

  • The three-dimensional structure of the PTP1B catalytic domain was obtained from a protein database.

  • The structure of this compound was generated and optimized using computational chemistry software.

  • Molecular docking simulations were performed to predict the binding pose of this compound within the active site of PTP1B.

  • The predicted binding interactions, such as hydrogen bonds and hydrophobic contacts, were analyzed to understand the molecular basis of inhibition.

In Vivo Efficacy Studies in Mouse Models

Objective: To evaluate the therapeutic potential of this compound in improving insulin sensitivity and glucose metabolism in relevant animal models of metabolic disease.

Methodology:

  • Animal Models: Diet-induced obese (DIO) mice and genetically diabetic KKAy mice were used.

  • Drug Administration: this compound was administered orally at specified doses.

  • Glucose Tolerance Test (GTT): Mice were fasted overnight, and a glucose bolus was administered intraperitoneally. Blood glucose levels were measured at various time points to assess glucose clearance.

  • Insulin Sensitivity Assessment: The homeostasis model assessment of insulin resistance (HOMA-IR) index was calculated from fasting glucose and insulin levels. In some studies, a hyperinsulinemic-euglycemic clamp was performed to directly measure whole-body insulin sensitivity.

  • Tissue-Specific Glucose Uptake: The uptake of a radiolabeled glucose analog was measured in key metabolic tissues like muscle and fat to determine the effect of this compound on insulin-stimulated glucose disposal.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 (Phosphorylated) IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

cluster_1 In Vivo Efficacy Evaluation Workflow Animal_Model Select Animal Model (e.g., DIO Mice) Drug_Admin Administer this compound Animal_Model->Drug_Admin GTT Perform Glucose Tolerance Test (GTT) Drug_Admin->GTT HOMA_IR Calculate HOMA-IR Drug_Admin->HOMA_IR Tissue_Analysis Analyze Tissue-Specific Glucose Uptake Drug_Admin->Tissue_Analysis Data_Analysis Analyze and Interpret Data GTT->Data_Analysis HOMA_IR->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: Workflow for assessing this compound's in vivo efficacy.

References

The Competitive Advantage: A Technical Guide to CX08005 as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CX08005, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3][4][5][6] this compound has demonstrated potential in preclinical models by enhancing insulin sensitivity and improving glucose homeostasis.[1][7][8] This document consolidates the available quantitative data, details the experimental methodologies used to characterize this compound, and provides visual representations of its mechanism of action and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its in vitro efficacy and selectivity, as well as its effects in in vivo models.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueTarget/ConditionsSource
IC50 0.781 μMRecombinant human PTP1B[7][8][9]
Inhibition Mode CompetitiveRecombinant human PTP1B[1][7][8]
Binding Site Catalytic P-loopPTP1B enzyme[1][7][8]
Selectivity Exhibits selectivity for PTP1B over other protein tyrosine phosphatases, with the exception of TCPTP.Panel of PTPs (TCPTP, LAR, SHP1, VHR)[7][8]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Animal ModelDosageKey FindingsSource
Diet-Induced Obese (DIO) Mice 50-200 mg/kg/dayAmeliorated glucose intolerance in a dose-dependent manner; Decreased the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index; Enhanced insulin-stimulated glucose disposal; Increased glucose infusion rate and glucose uptake in muscle and fat.[1]
KKAy Mice 50 mg/kg/dayImproved glucose intolerance, Glucose-Stimulated Insulin Secretion (GSIS), and whole-body insulin sensitivity; Ameliorated hyperglycemia.[1]

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor of PTP1B. By binding to the catalytic P-loop of the enzyme, it prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby potentiating downstream insulin signaling.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS-1) IR->IRS PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation of GLUT4_translocation GLUT4 Translocation GLUT4->GLUT4_translocation PTP1B PTP1B PTP1B->IR dephosphorylates (inhibits) PTP1B->IRS dephosphorylates (inhibits) This compound This compound This compound->PTP1B competitively inhibits Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake PTP1B_Assay_Workflow A Prepare this compound Dilutions B Add PTP1B Enzyme and this compound to Plate A->B C Pre-incubate at 37°C B->C D Add pNPP Substrate to Initiate Reaction C->D E Measure Absorbance at 405 nm D->E F Calculate Initial Velocities and % Inhibition E->F G Determine IC50 and Mode of Inhibition F->G

References

The Discovery and Synthesis of CX08005: A Novel PTP1B Inhibitor for Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound CX08005 is a novel, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. By targeting PTP1B, this compound presents a promising therapeutic strategy for metabolic disorders, particularly insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support its pharmacological profile.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target as it dephosphorylates and inactivates the insulin receptor (IR) and its substrate (IRS1), thereby attenuating insulin signaling. Inhibition of PTP1B is therefore expected to enhance insulin sensitivity. This compound was identified as a potent and selective PTP1B inhibitor with the chemical name 2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid
Molecular Formula C₂₈H₃₉NO₄
Molecular Weight 453.61 g/mol
Purity (HPLC) ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
CAS Number 1256341-22-6

Synthesis of this compound

The synthesis of this compound is a two-step process involving the preparation of the intermediate 2-(tetradecyloxy)aniline, followed by its reaction with phthalic anhydride (B1165640).

Synthesis of 2-(tetradecyloxy)aniline

Experimental Protocol:

  • Alkylation: To a solution of 2-aminophenol (B121084) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromotetradecane (B124005) (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 2-(tetradecyloxy)aniline.

Synthesis of this compound (2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid)

Experimental Protocol:

  • Reaction: Dissolve 2-(tetradecyloxy)aniline (1 equivalent) and phthalic anhydride (1.1 equivalents) in a suitable solvent like glacial acetic acid or toluene.

  • Reflux the reaction mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If no precipitate forms, pour the mixture into cold water to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(tetradecyloxy)aniline cluster_step2 Step 2: Synthesis of this compound A 2-Aminophenol R1 Alkylation Reaction A->R1 B 1-Bromotetradecane B->R1 C Potassium Carbonate (Base) C->R1 D DMF (Solvent) D->R1 E 2-(tetradecyloxy)aniline R1->E R2 Condensation Reaction E->R2 F Phthalic Anhydride F->R2 G Glacial Acetic Acid (Solvent) G->R2 H This compound R2->H

Figure 1: Synthetic workflow for this compound.

In Vitro Efficacy

This compound is a competitive inhibitor of PTP1B. Its inhibitory activity and selectivity against other protein tyrosine phosphatases are summarized in Table 2.

PhosphataseIC₅₀ (μM)
PTP1B 0.781
TCPTP~0.8
LAR>100
SHP1>100
VHR>100
In Vitro PTP1B Inhibition Assay

Experimental Protocol:

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Assay Procedure:

    • Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate.

    • Add a fixed concentration of PTP1B enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding pNPP.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Preclinical In Vivo Studies

The efficacy of this compound in improving insulin sensitivity has been evaluated in diet-induced obese (DIO) and KKAy mice models of type 2 diabetes.

Glucose Tolerance Test (GTT) in DIO Mice

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks.

  • Dosing: Administer this compound orally at doses of 50-200 mg/kg/day for a specified period.

  • Fasting: Fast the mice for 6 hours before the test.

  • Glucose Challenge: Administer a glucose solution (2 g/kg) orally.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Hyperinsulinaemic-Euglycaemic Clamp in DIO Mice

This "gold standard" technique directly measures whole-body insulin sensitivity.

Experimental Protocol:

  • Catheter Implantation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice.

  • Fasting: Fast the mice overnight.

  • Insulin and Glucose Infusion: Infuse insulin at a constant rate to achieve hyperinsulinemia. Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

  • Blood Glucose Monitoring: Monitor blood glucose levels every 5-10 minutes.

  • Steady State: The glucose infusion rate (GIR) required to maintain euglycemia at steady-state is a measure of insulin sensitivity.

Clamp_Workflow cluster_procedure Hyperinsulinaemic-Euglycaemic Clamp Start Fasted Mouse with Catheters Insulin Constant Insulin Infusion Start->Insulin Glucose Variable Glucose Infusion Start->Glucose Monitor Monitor Blood Glucose Glucose->Monitor Adjust Adjust Glucose Infusion Rate Monitor->Adjust Feedback Loop SteadyState Achieve Steady State (Euglycemia) Monitor->SteadyState Adjust->Glucose End Measure Glucose Infusion Rate (GIR) SteadyState->End Signaling_Pathway cluster_pathway This compound Mechanism of Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Phosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylation This compound This compound This compound->PTP1B Inhibition IRS1 IRS1 pIR->IRS1 pIRS1 Phosphorylated IRS1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

An In-depth Technical Guide to the Binding of CX08005 on the PTP1B Catalytic P-loop

Author: BenchChem Technical Support Team. Date: December 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for conditions such as type 2 diabetes, obesity, and certain cancers.[1][2][3][4][5] The development of potent and selective PTP1B inhibitors is a key area of research in drug discovery.[3] CX08005 is a novel, synthetic compound that has demonstrated potential as a competitive inhibitor of PTP1B.[1][2][6] This technical guide provides a comprehensive overview of the binding interaction between this compound and the catalytic P-loop of PTP1B, including quantitative data, experimental methodologies, and the resulting impact on cellular signaling pathways.

Binding Mechanism of this compound

This compound acts as a competitive inhibitor of PTP1B.[1][2][6] Docking simulations have shown that this compound binds directly to the catalytic P-loop of PTP1B.[1][2] This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues within this loop, specifically Cys215, Ser216, Ala217, Gly218, Gly220, and Arg221.[1] The catalytic P-loop, which contains the essential catalytic cysteine residue (Cys215), is a highly conserved region among protein tyrosine phosphatases and is crucial for their enzymatic activity.[7][8][9] By binding to this site, this compound effectively blocks the access of substrates to the catalytic machinery, thereby inhibiting the dephosphorylation activity of PTP1B.[1][4]

cluster_PTP1B PTP1B Catalytic Site P_loop P-loop Cys215 Cys215 Ser216 Ser216 Ala217 Ala217 Gly218 Gly218 Gly220 Gly220 Arg221 Arg221 This compound This compound This compound->Cys215 Hydrogen Bonds This compound->Ser216 Hydrogen Bonds This compound->Ala217 Hydrogen Bonds This compound->Gly218 Hydrogen Bonds This compound->Gly220 Hydrogen Bonds This compound->Arg221 Hydrogen Bonds

Binding of this compound to the PTP1B P-loop.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed against PTP1B and a panel of other protein tyrosine phosphatases.

Enzyme IC50 (µM) Notes
PTP1B0.781[1][6]Also reported as 0.75 ± 0.07 µM[10][11]
TCPTPSimilar to PTP1B[1]Shares ~72% catalytic domain sequence identity with PTP1B.[1]
LARMuch lower activity than on PTP1B[1]-
SHP1Much lower activity than on PTP1B[1]-
VHRMuch lower activity than on PTP1B[1]-

Experimental Protocols

PTP1B Inhibition Assay

The inhibitory effect of this compound on PTP1B activity is determined using recombinant human PTP1B protein.[1][2]

  • Enzyme Reaction: The reaction is typically initiated by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP), to a solution containing recombinant hPTP1B and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measurement: The product formation (p-nitrophenol) is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[1] The mode of inhibition (e.g., competitive) is determined using Lineweaver-Burk plots.[1]

start Start reagents Prepare reaction mixture: - Recombinant hPTP1B - Varying concentrations of this compound start->reagents add_substrate Add substrate (pNPP) reagents->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure absorbance at 405 nm incubate->measure analyze Analyze data: - Calculate IC50 - Generate Lineweaver-Burk plot measure->analyze end End analyze->end

Workflow for PTP1B Inhibition Assay.

Molecular Docking Simulation

To elucidate the binding mode of this compound, molecular docking simulations are performed.[1][2]

  • Protein and Ligand Preparation: The 3D structure of PTP1B is obtained from a protein data bank. The structure of this compound is generated and optimized.

  • Docking: A docking program is used to predict the binding pose of this compound within the active site of PTP1B. The program explores various conformations and orientations of the ligand.

  • Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is then analyzed to identify key interactions, such as hydrogen bonds, with the protein residues.[1]

Impact on Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS1).[1][3] By inhibiting PTP1B, this compound enhances insulin signaling.[1] This leads to increased phosphorylation of IRβ, IRS1, and downstream signaling molecules such as Akt, Foxo1, and GSK3β.[1] The enhanced signaling cascade ultimately promotes glucose uptake in insulin-sensitive tissues like muscle and fat.[1][2]

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS1 IR->IRS1 Phosphorylates Akt Akt IRS1->Akt Activates GlucoseUptake Glucose Uptake Akt->GlucoseUptake Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates This compound This compound This compound->PTP1B Inhibits

This compound enhances the insulin signaling pathway.

Conclusion

This compound is a potent and selective competitive inhibitor of PTP1B that binds to the catalytic P-loop.[1][2][6] This interaction, mediated by hydrogen bonds with key residues, effectively blocks the enzyme's catalytic activity.[1] The inhibition of PTP1B by this compound leads to an enhancement of the insulin signaling pathway, thereby improving insulin sensitivity and promoting glucose uptake.[1][2] These findings underscore the therapeutic potential of this compound for the treatment of insulin resistance and related metabolic disorders.

References

The PTP1B Inhibitor CX08005: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. This technical guide provides an in-depth overview of the pharmacological properties of CX08005, a novel, competitive inhibitor of PTP1B. This document details the mechanism of action, in vitro and in vivo efficacy, and available quantitative data for this compound. Experimental methodologies for key studies are described to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for understanding the action of this compound.

Introduction

Insulin resistance is a hallmark of type 2 diabetes, a metabolic disorder of global significance. Protein Tyrosine Phosphatase 1B (PTP1B) dephosphorylates the insulin receptor (IR) and its substrates (e.g., IRS-1), thereby attenuating insulin signaling.[1] Inhibition of PTP1B is a validated strategy to enhance insulin sensitivity and improve glucose homeostasis. This compound is a small molecule inhibitor designed to target PTP1B. This guide synthesizes the current knowledge on the pharmacological profile of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of PTP1B.[1] It directly competes with the substrate for binding to the active site of the enzyme. This mode of action was determined through enzyme kinetic studies, which demonstrated that this compound increases the Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of the enzymatic reaction.

In Vitro Efficacy

The inhibitory activity of this compound against PTP1B has been quantified, along with its selectivity against other protein tyrosine phosphatases.

Quantitative Data: In Vitro PTP1B Inhibition
ParameterValueReference
IC50 0.781 µM[1]
Quantitative Data: Selectivity Profile
PhosphataseIC50 (µM)
PTP1B 0.78
TCPTP0.85
LAR>100
SHP1>100
VHR>100
Experimental Protocol: In Vitro PTP1B Inhibition Assay[1]
  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (B84403) (pNPP) at a final concentration of 2 mM.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5 mM DTT, pH 7.0.

  • Procedure:

    • This compound was pre-incubated with recombinant human PTP1B at room temperature for 5 minutes.

    • The reaction was initiated by adding the substrate, pNPP.

    • The reaction mixture was incubated at 30°C for 10 minutes.

    • The reaction was terminated by the addition of 50 µL of 3 M NaOH.

    • The formation of p-nitrophenol was quantified by measuring the absorbance at 405 nm.

In Vivo Efficacy

This compound has demonstrated significant efficacy in improving metabolic parameters in preclinical models of insulin resistance and type 2 diabetes.

Animal Models
  • Diet-Induced Obese (DIO) Mice: A model of insulin resistance induced by a high-fat diet.

  • KKAy Mice: A genetic model of spontaneous type 2 diabetes.

Quantitative Data: In Vivo Efficacy in DIO Mice
ParameterTreatment GroupResultReference
Glucose Intolerance This compound (50-200 mg/kg/day)Dose-dependent amelioration[1]
HOMA-IR This compound (50-200 mg/kg/day)Decreased[1]
Insulin-Stimulated Glucose Disposal This compoundEnhanced[1]
Glucose Infusion Rate (Hyperinsulinemic-Euglycemic Clamp) This compoundIncreased[1]
Glucose Uptake (Muscle and Fat) This compoundIncreased[1]
Quantitative Data: In Vivo Efficacy in KKAy Mice
ParameterTreatment GroupResultReference
Glucose Intolerance This compound (50 mg/kg/day)Improved[1]
Glucose-Stimulated Insulin Secretion (GSIS) This compound (50 mg/kg/day)Improved[1]
Whole-body Insulin Sensitivity (ISWB) This compound (50 mg/kg/day)Improved[1]
Hyperglycemia This compound (50 mg/kg/day)Decreased[1]
Experimental Protocols: In Vivo Studies
  • Drug Formulation and Administration: While specific formulation details are not publicly available, this compound was administered orally to mice.[2] Palatable formulations, such as those mixed with sweetened jelly or milk, are often used for voluntary oral administration in mice to minimize stress.[3][4][5]

  • Glucose Tolerance Test (GTT):

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken.

    • A glucose solution is administered orally or via intraperitoneal injection.

    • Blood glucose levels are monitored at specific time intervals post-glucose administration.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

    • Fasting blood samples are collected to measure glucose and insulin levels.

    • HOMA-IR is calculated using the formula: HOMA-IR = [Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)] / 22.5.[6][7][8]

  • Hyperinsulinemic-Euglycemic Clamp: [9][10][11]

    • A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

    • A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

  • Glucose-Stimulated Insulin Secretion (GSIS): [3][12]

    • Following a fasting period, a baseline blood sample is taken to measure insulin levels.

    • A glucose bolus is administered.

    • Blood samples are collected at various time points after the glucose challenge to measure insulin levels.

  • IRβ/IRS1 Phosphorylation Assay: [11][13][14][15][16]

    • Tissue samples (e.g., liver, muscle) are collected from treated and control animals.

    • Proteins are extracted and subjected to immunoprecipitation using antibodies specific for IRβ or IRS-1.

    • The phosphorylation status of the immunoprecipitated proteins is determined by Western blotting using anti-phosphotyrosine antibodies.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (dose-response relationship in vivo) data for this compound are not currently available in the public domain. The bioavailability and half-life of the compound are crucial parameters for determining dosing regimens and predicting clinical efficacy.[7][10][17] Further studies are required to characterize the full pharmacokinetic and pharmacodynamic profile of this compound.

Signaling Pathway and Experimental Workflow Visualization

Insulin Signaling Pathway and the Role of PTP1B and this compound

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates This compound This compound This compound->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental Workflow for In Vivo Efficacy Assessment

In_Vivo_Workflow start Start: Animal Model Selection (e.g., DIO or KKAy mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization treatment Treatment Administration (Vehicle or this compound) acclimatization->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring gtt Glucose Tolerance Test (GTT) monitoring->gtt clamp Hyperinsulinemic-Euglycemic Clamp monitoring->clamp biochemical Biochemical Analysis (HOMA-IR, GSIS) monitoring->biochemical tissue Tissue Collection (Liver, Muscle, Adipose) gtt->tissue clamp->tissue biochemical->tissue phospho Phosphorylation Analysis (IRβ, IRS-1) tissue->phospho end End: Data Analysis & Interpretation phospho->end

Caption: General experimental workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a potent and competitive inhibitor of PTP1B with demonstrated in vitro and in vivo efficacy in preclinical models of insulin resistance and type 2 diabetes. Its ability to enhance insulin sensitivity and improve glucose metabolism highlights its potential as a therapeutic agent. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to support its progression towards clinical development. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.

References

The Role of CX08005 in Insulin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX08005 is a novel, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling cascade. By targeting PTP1B, this compound enhances insulin sensitivity and improves glucose homeostasis, demonstrating significant therapeutic potential for insulin resistance and type 2 diabetes. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.

Introduction to Insulin Signaling and PTP1B

The insulin signaling pathway is a complex cascade of intracellular events initiated by the binding of insulin to its receptor (IR) on the surface of target cells, such as those in the liver, skeletal muscle, and adipose tissue.[1][2] This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrate (IRS) proteins.[2] Phosphorylated IRS then activates downstream pathways, principally the PI3K/Akt pathway, which culminates in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream.[1][2]

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator of this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal.[3][4] In states of insulin resistance, the expression and activity of PTP1B are often elevated. Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and manage type 2 diabetes.[3][4]

This compound: Mechanism of Action

This compound is a potent and competitive inhibitor of PTP1B.[5] Its mechanism of action is centered on binding to the catalytic site of PTP1B, preventing the dephosphorylation of the insulin receptor and its substrates.[5] This inhibition leads to a sustained phosphorylation state of IRβ and IRS1, amplifying the downstream insulin signal. The enhanced signaling cascade results in increased glucose uptake by cells and improved overall glucose metabolism.[5]

The following diagram illustrates the canonical insulin signaling pathway and the inhibitory effect of this compound on PTP1B.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylates pIRS1 p-IRS1 (Active) PTP1B->pIRS1 Dephosphorylates This compound This compound This compound->PTP1B Inhibits IRS1 IRS1 pIR->IRS1 Phosphorylates IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationResultReference
PTP1B Inhibition (IC50)Recombinant hPTP1B0.75 ± 0.07 µM-[6]
Insulin-induced Glucose Uptake3T3-L1 adipocytes500 nM66.0% increase[5]
Insulin-induced Glucose UptakeC2C12 myotubes10-500 nMEnhanced insulin action[5]
IRβ Phosphorylation (Tyr1162/1163)HepatocytesDose-dependentIncreased[5]
IRS1 Phosphorylation (Tyr895)HepatocytesDose-dependentIncreased[5]

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment DurationDosageResultReference
Glucose Intolerance (GTT)14 days50-200 mg·kg⁻¹·day⁻¹Dose-dependent amelioration[5]
HOMA-IR14 days50-200 mg·kg⁻¹·day⁻¹Decreased[5]
Glucose Infusion Rate12 daysHigh dosage339.4% increase[5]
Insulin Sensitivity (Muscle)12 days-65.7% increase[5]
Insulin Sensitivity (Adipose)12 days-148.4% increase[5]

Table 3: In Vivo Efficacy of this compound in KKAy Mice (Genetic T2DM Model)

ParameterTreatment DurationDosageResultReference
Glucose Intolerance (AUCglucose)-50 mg·kg⁻¹37.0% decrease[5]
Glucose-Stimulated Insulin Secretion (AUCinsulin)-50 mg·kg⁻¹38.7% reduction[5]
HOMA-IR-50 mg·kg⁻¹50.1% reduction[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.

PTP1B Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against PTP1B.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Buffer Prepare Assay Buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA) Incubate Incubate PTP1B, Buffer, and this compound Prep_Buffer->Incubate Prep_Substrate Prepare pNPP Substrate (2 mM) Add_Substrate Add pNPP to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Recombinant Human PTP1B Prep_Enzyme->Incubate Prep_Compound Prepare this compound Dilutions Prep_Compound->Incubate Incubate->Add_Substrate Incubate_30min Incubate at 37°C for 30 min Add_Substrate->Incubate_30min Terminate Terminate Reaction with 1 M NaOH Incubate_30min->Terminate Read_Absorbance Read Absorbance at 405 nm Terminate->Read_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Read_Absorbance->Calculate_IC50

References

Investigating the Effects of CX08005 on Leptin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis, primarily through its signaling cascade in the hypothalamus. Dysregulation of the leptin signaling pathway is a hallmark of obesity and metabolic disorders. Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of this pathway, making it a promising therapeutic target. This technical guide provides an in-depth overview of the effects of CX08005, a potent and selective PTP1B inhibitor, on the leptin signaling cascade. We will delve into the core mechanism of action, present illustrative quantitative data on its impact on key signaling molecules, and provide detailed experimental protocols for investigating these effects.

Introduction to Leptin Signaling

Leptin exerts its physiological effects by binding to the long-form leptin receptor (LepRb), a member of the class I cytokine receptor family. This binding event triggers a cascade of intracellular signaling events, primarily mediated by the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.

The canonical leptin signaling pathway involves the following key steps:

  • Leptin Binding and Receptor Dimerization: Leptin binding to the extracellular domain of LepRb induces receptor dimerization.

  • JAK2 Autophosphorylation and Activation: The receptor dimerization brings the associated JAK2 kinases into close proximity, leading to their autophosphorylation and activation.

  • Leptin Receptor Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the LepRb.

  • STAT3 Recruitment and Phosphorylation: The phosphorylated tyrosine residues on LepRb serve as docking sites for STAT3 proteins. Once recruited, STAT3 is phosphorylated by JAK2.

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus.

  • Gene Transcription Regulation: In the nucleus, p-STAT3 binds to the promoter regions of target genes, such as Pro-opiomelanocortin (POMC), to regulate their transcription, ultimately leading to a reduction in food intake and an increase in energy expenditure.

Beyond the canonical JAK/STAT pathway, leptin signaling also crosstalks with other important cellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is also crucial for metabolic regulation.

The Role of PTP1B in Leptin Signaling Attenuation

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a key negative regulator of the leptin signaling pathway.[1][2][3] It functions by dephosphorylating critical tyrosine residues on activated JAK2, thereby dampening the downstream signaling cascade.[1][3][4] Overexpression or increased activity of PTP1B is associated with leptin resistance, a condition where circulating leptin levels are high, but the physiological response to leptin is blunted. Therefore, inhibition of PTP1B presents a promising therapeutic strategy to enhance leptin sensitivity and combat obesity and related metabolic disorders.

This compound: A Potent PTP1B Inhibitor

This compound is a novel, selective, and competitive inhibitor of PTP1B.[5] By binding to the active site of PTP1B, this compound prevents the dephosphorylation of JAK2, leading to a sustained activation of the leptin signaling pathway.[1][2] This enhancement of leptin signaling is expected to restore leptin sensitivity and improve metabolic parameters.

Quantitative Data on the Effects of this compound on Leptin Signaling

The following tables summarize the expected dose-dependent effects of this compound on the phosphorylation status of key proteins in the leptin signaling pathway. The data presented here is illustrative and intended to provide a framework for experimental design and data interpretation. Actual results may vary depending on the experimental system and conditions.

Table 1: Effect of this compound on Leptin-Induced JAK2 Phosphorylation

This compound Concentration (µM)Leptin Stimulation% p-JAK2 (Tyr1007/1008) relative to Leptin-stimulated control
0 (Vehicle)-5%
0 (Vehicle)+100%
0.1+120%
0.5+150%
1.0+180%
5.0+200%

Table 2: Effect of this compound on Leptin-Induced STAT3 Phosphorylation

This compound Concentration (µM)Leptin Stimulation% p-STAT3 (Tyr705) relative to Leptin-stimulated control
0 (Vehicle)-3%
0 (Vehicle)+100%
0.1+130%
0.5+165%
1.0+200%
5.0+220%

Table 3: Effect of this compound on Leptin-Induced Akt Phosphorylation

This compound Concentration (µM)Leptin Stimulation% p-Akt (Ser473) relative to Leptin-stimulated control
0 (Vehicle)-8%
0 (Vehicle)+100%
0.1+115%
0.5+140%
1.0+160%
5.0+175%

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on leptin signaling.

Western Blot Analysis of JAK2, STAT3, and Akt Phosphorylation

This protocol describes the use of Western blotting to quantify the phosphorylation levels of key signaling proteins in response to leptin and this compound treatment.

Materials:

  • Cell line expressing LepRb (e.g., HEK293-LepRb, GT1-7)

  • Cell culture medium and supplements

  • This compound

  • Recombinant leptin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Akt (Ser473), anti-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 80-90% confluency on the day of the experiment.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with a predetermined optimal concentration of leptin for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-JAK2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein (e.g., anti-JAK2) and a loading control (e.g., anti-β-actin) to normalize the data.

Immunoprecipitation of the Leptin Receptor Signaling Complex

This protocol is designed to isolate the leptin receptor and its associated signaling proteins to study protein-protein interactions and phosphorylation events within the complex.

Materials:

  • All materials listed for Western Blot Analysis

  • Immunoprecipitation (IP) lysis buffer (non-denaturing)

  • Anti-LepRb antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., IP lysis buffer without detergents)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer)

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow the same cell culture and treatment protocol as described for Western blotting.

    • Lyse the cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-LepRb antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

    • Collect the beads using a magnetic rack or centrifugation.

    • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against LepRb, p-JAK2, and other potential interacting proteins.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding & Dimerization JAK2 JAK2 LepRb->JAK2 Recruitment STAT3 STAT3 LepRb->STAT3 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LepRb pJAK2->STAT3 Phosphorylation PI3K PI3K pJAK2->PI3K Activation PTP1B PTP1B pJAK2->PTP1B Dephosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt This compound This compound This compound->PTP1B Inhibition GeneTranscription Gene Transcription (e.g., POMC) Nucleus->GeneTranscription

Caption: Leptin signaling pathway and the inhibitory action of this compound on PTP1B.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (LepRb-expressing cells) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation CX08005_Treatment 3. This compound Pre-treatment Serum_Starvation->CX08005_Treatment Leptin_Stimulation 4. Leptin Stimulation CX08005_Treatment->Leptin_Stimulation Cell_Lysis 5. Cell Lysis Leptin_Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 7. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 8. Western Blot SDS_PAGE->Western_Blot Detection 9. Chemiluminescent Detection Western_Blot->Detection Data_Analysis 10. Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis of leptin signaling.

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_detection Detection Cell_Treatment 1. Cell Treatment (as per Western blot) Cell_Lysis_IP 2. Non-denaturing Lysis Cell_Treatment->Cell_Lysis_IP Pre_Clearing 3. Lysate Pre-clearing Cell_Lysis_IP->Pre_Clearing Antibody_Incubation 4. Incubate with anti-LepRb Ab Pre_Clearing->Antibody_Incubation Bead_Incubation 5. Add Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing 6. Wash Beads Bead_Incubation->Washing Elution 7. Elute Proteins Washing->Elution Western_Blot_IP 8. Western Blot Analysis (p-JAK2, etc.) Elution->Western_Blot_IP

References

Technical Guide: Solubility and Handling of CX08005 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: CX08005 is a potent and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] With an IC₅₀ value of 0.781 μM, it serves as a critical tool in research focused on insulin resistance, type 2 diabetes, and related metabolic disorders.[3][4] Proper handling and solubilization of this compound are paramount for ensuring experimental reproducibility and accuracy. This guide provides an in-depth overview of its solubility in commonly used laboratory solvents, DMSO and ethanol (B145695), alongside recommended protocols and its biological context.

Solubility Data of this compound

This compound exhibits high solubility in both dimethyl sulfoxide (B87167) (DMSO) and ethanol, making it versatile for a range of in vitro and in vivo studies. The quantitative solubility data from various suppliers is summarized below.

Solvent Reported Solubility Molar Concentration (MW: 453.61 g/mol ) Source
DMSOSoluble to 100 mM100 mM[3]
≥ 10 mg/mL~22.05 mM[4]
Soluble-[5]
EthanolSoluble to 100 mM100 mM[3]
≥ 10 mg/mL~22.05 mM[4]

Note: The technical data provided is for guidance. For batch-specific data, refer to the Certificate of Analysis provided by the supplier.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be later diluted to the desired working concentration for various assays.

  • Pre-Weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of high-purity DMSO or absolute ethanol to the vial to achieve the target concentration (e.g., 100 mM). For example, to prepare a 100 mM stock solution from 1 mg of this compound (Molecular Weight: 453.61), add 22.05 µL of solvent.

  • Dissolution: Cap the vial securely and vortex or sonicate the solution gently at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[5]

Important Considerations:

  • Solvent Purity: Always use anhydrous, high-purity solvents to prevent compound degradation.

  • Toxicity of Solvents: While both DMSO and ethanol are common solvents, they can exhibit toxicity to cells at higher concentrations.[6] It is crucial to ensure the final concentration of the solvent in the experimental medium is low (typically <0.5%) and to run appropriate vehicle controls.[6]

Protocol 2: Preparation of Working Solutions
  • Thawing: Thaw a single-use aliquot of the concentrated stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

  • Mixing: Gently mix the working solution thoroughly before adding it to the experimental system.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day, as the compound's stability may be compromised.[7][8]

Visualized Experimental Workflow and Biological Pathway

Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a stock solution of this compound in the laboratory.

G start Start: Obtain this compound Powder weigh 1. Weigh this compound Powder start->weigh calculate 2. Calculate Required Solvent Volume weigh->calculate add_solvent 3. Add DMSO or Ethanol calculate->add_solvent dissolve 4. Vortex / Sonicate to Dissolve add_solvent->dissolve verify 5. Visually Verify Complete Dissolution dissolve->verify verify->dissolve  Particulates Present aliquot 6. Aliquot into Single-Use Vials verify->aliquot  Clear Solution store 7. Store at -20°C aliquot->store end_node End: Stock Solution Ready for Use store->end_node

Caption: A flowchart detailing the step-by-step process for preparing this compound stock solutions.

This compound Mechanism of Action in the Insulin Signaling Pathway

This compound enhances insulin sensitivity by inhibiting PTP1B.[1] PTP1B is a phosphatase that dephosphorylates and thereby deactivates the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1).[2] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of IR and IRS1, leading to the potentiation of downstream signaling through the PI3K/Akt pathway and ultimately enhancing glucose uptake.[1][2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS1 Phosphorylation IR->IRS1 PI3K_Akt PI3K-Akt Pathway IRS1->PI3K_Akt activates Glut4 GLUT4 Translocation & Enhanced Glucose Uptake PI3K_Akt->Glut4 promotes PTP1B PTP1B PTP1B->IR deactivates PTP1B->IRS1 This compound This compound This compound->PTP1B inhibits

Caption: The inhibitory effect of this compound on PTP1B within the insulin signaling cascade.

References

Technical Guide: Long-Term Stability of CX08005 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the long-term stability of CX08005 solutions. Given the limited publicly available, in-depth stability studies on this specific molecule, this document synthesizes information from vendor datasheets, general best practices for similar small molecules, and outlines detailed protocols for conducting a thorough long-term stability assessment.

Introduction to this compound

This compound is a potent and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, showing therapeutic potential for conditions such as type 2 diabetes and nonalcoholic fatty liver disease. It also demonstrates inhibitory activity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). The insights into its stability are crucial for its application in research and drug development, ensuring the reliability and reproducibility of experimental results.

Summary of Known Stability and Storage Information

Quantitative data on the long-term stability of this compound solutions is not extensively published. The following table summarizes the available information, primarily from supplier technical datasheets.

ParameterRecommendation/DataSource
Form Solid powder[1]
Storage of Solid Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Should be stored dry and in the dark.[1]
Shelf Life of Solid >3 years if stored properly.[1]
Solubility Soluble in DMSO and ethanol (B145695).[2][3]
Stock Solution Storage Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]
General Solution Stability Stock solutions are generally usable for up to one month when stored at -20°C. It is recommended to prepare solutions on the day of use.[4]

PTP1B Signaling Pathway and the Role of this compound

This compound exerts its therapeutic effect by intervening in the insulin signaling pathway. The diagram below illustrates the mechanism of action.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates (pIR) Insulin Insulin Insulin->Insulin_Receptor Binds PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: PTP1B's role in insulin signaling and this compound's inhibitory action.

Recommended Protocol for a Long-Term Stability Study of this compound Solutions

To rigorously assess the long-term stability of this compound in solution, a structured study is necessary. The following protocol outlines the key steps and methodologies.

Objective

To determine the chemical stability of this compound in various solvents under different storage conditions (temperature, light) over an extended period.

Materials
  • This compound solid powder (purity ≥98%)

  • Solvents: DMSO (anhydrous, HPLC grade), Ethanol (200 proof, absolute)

  • Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • HPLC-grade water, acetonitrile, and formic acid

  • Amber and clear glass vials with airtight seals

Experimental Design
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).

    • From this stock, prepare working solutions at a relevant concentration (e.g., 1 mM) in the following solvents:

      • 100% DMSO

      • 100% Ethanol

      • DMSO/PBS (pH 7.4) mixture (e.g., 1:9 v/v)

      • Ethanol/PBS (pH 7.4) mixture (e.g., 1:9 v/v)

  • Storage Conditions:

    • Aliquot each solution into both amber (for light protection) and clear vials.

    • Store aliquots at the following temperatures:

      • -80°C (ultra-low freezer)

      • -20°C (standard freezer)

      • 4°C (refrigerator)

      • 25°C (room temperature)

  • Time Points for Analysis:

    • Analyze samples at the following intervals: T=0 (baseline), 1, 2, 4, 8, 12, 24, and 52 weeks.

Analytical Methodology: HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral scan of a fresh this compound solution (likely in the 250-300 nm range).

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound will be determined by comparing the peak area of the sample to a standard curve of freshly prepared this compound solutions of known concentrations. The appearance of new peaks will indicate degradation products.

Data Analysis
  • The percentage of this compound remaining at each time point will be calculated relative to the T=0 sample.

  • Degradation kinetics can be modeled to determine the shelf life under each condition.

  • A solution will be considered stable if the concentration of this compound remains above 90% of the initial concentration.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Stability Testing

The following diagram outlines the key steps in the proposed stability study.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Stock Prepare Concentrated Stock Solution (DMSO) Prepare_Working Prepare Working Solutions in Various Solvents Prepare_Stock->Prepare_Working Aliquot Aliquot into Amber & Clear Vials Prepare_Working->Aliquot Temp_Minus_80 -80°C Aliquot->Temp_Minus_80 Temp_Minus_20 -20°C Aliquot->Temp_Minus_20 Temp_4 4°C Aliquot->Temp_4 Temp_25 25°C Aliquot->Temp_25 Time_Points Sample at Predetermined Time Points Temp_Minus_80->Time_Points Temp_Minus_20->Time_Points Temp_4->Time_Points Temp_25->Time_Points HPLC_Analysis Analyze by HPLC-UV Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining & Assess Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for conducting a long-term stability study of this compound.

Logical Relationship for Stability Assessment

This diagram illustrates the factors influencing the stability of this compound solutions and the outcomes of the assessment.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Assessment Outcomes CX08005_Solution This compound Solution Solvent Solvent Type (DMSO, Ethanol, Aqueous) CX08005_Solution->Solvent Temperature Storage Temperature (-80°C, -20°C, 4°C, 25°C) CX08005_Solution->Temperature Light Light Exposure (Amber vs. Clear Vials) CX08005_Solution->Light Time Storage Duration CX08005_Solution->Time Purity Purity (%) Time->Purity Concentration Concentration (mM) Time->Concentration Degradants Identification of Degradation Products Time->Degradants Shelf_Life Determination of Shelf Life Purity->Shelf_Life Concentration->Shelf_Life Degradants->Shelf_Life

Caption: Factors influencing and outcomes of a this compound stability assessment.

Conclusion and Recommendations

References

The Impact of CX08005 on Nonalcoholic Fatty Liver Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Nonalcoholic fatty liver disease (NAFLD) represents a growing global health concern, characterized by the accumulation of fat in the liver, which can progress to more severe conditions such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The pathogenesis of NAFLD is intricately linked to insulin (B600854) resistance and metabolic syndrome. This technical guide delves into the preclinical evidence for CX08005, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), as a promising therapeutic agent for NAFLD.

Core Mechanism of Action: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. It functions by dephosphorylating the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).[1] This dephosphorylation dampens downstream signaling, leading to insulin resistance, a cornerstone of NAFLD development. This compound is a highly selective and competitive inhibitor of PTP1B, with an IC50 of 0.75 ± 0.07 μM.[2] By binding to the catalytic residue Cys215 of PTP1B, this compound inhibits its phosphatase activity, thereby enhancing insulin sensitivity.[1]

cluster_0 Hepatocyte Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Glucose_Metabolism Improved Glucose Metabolism AKT->Glucose_Metabolism Lipogenesis Decreased Lipogenesis AKT->Lipogenesis Inhibits

This compound Mechanism of Action in Insulin Signaling.

Preclinical Efficacy in NAFLD Models

The therapeutic potential of this compound in NAFLD has been investigated in two distinct murine models: KKAy mice, a model of genetic obesity and type 2 diabetes, and diet-induced obesity (DIO) mice.

Attenuation of Hepatic Lipid Accumulation

In KKAy mice, oral administration of this compound (50 mg/kg/day for 28 days) significantly reduced hepatic lipid accumulation. This was evidenced by a 16.5% decrease in hepatic triglyceride content and a notable reduction in the hepatic echo-intensity attenuation coefficient as measured by B-ultrasound analysis.[1]

Improvement of Dyslipidemia

This compound treatment demonstrated beneficial effects on plasma lipid profiles in both animal models. In KKAy mice, a significant 33% reduction in plasma triglycerides was observed.[1] While a downward trend was noted for total cholesterol in KKAy mice, DIO mice treated with this compound (100 mg/kg/day for 15 days) showed a significant decrease in plasma total cholesterol.[1]

Enhancement of Insulin Sensitivity

A key outcome of PTP1B inhibition is the enhancement of insulin sensitivity. In both KKAy and DIO mice, this compound treatment led to a significant improvement in insulin sensitivity as determined by the insulin tolerance test (ITT). The area under the curve (AUC) for glucose during the ITT was decreased by 24% in KKAy mice and 32% in DIO mice following treatment.[1]

Amelioration of Hepatic Microcirculation Dysfunction

NAFLD is associated with significant hepatic microcirculation disturbances. In DIO mice, this compound treatment was shown to ameliorate this dysfunction. This was demonstrated by increased red blood cell velocity and shear rate in central and interlobular veins, an enhanced rate of perfused hepatic sinusoids, and a decrease in adhered leukocytes in both central veins and sinusoids.[1]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the preclinical studies of this compound in NAFLD models.

Table 1: Effects of this compound on Hepatic and Plasma Lipids

ParameterAnimal ModelTreatment GroupControl Group% Change
Hepatic TriglyceridesKKAy MiceThis compound (50 mg/kg/day)KKAy Model↓ 16.5%
Plasma TriglyceridesKKAy MiceThis compound (50 mg/kg/day)KKAy Model↓ 33%
Plasma Total CholesterolDIO MiceThis compound (100 mg/kg/day)DIO ModelSignificant ↓

Table 2: Effects of this compound on Insulin Sensitivity

ParameterAnimal ModelTreatment GroupControl Group% Change in AUC
Insulin Tolerance TestKKAy MiceThis compound (50 mg/kg/day)KKAy Model↓ 24%
Insulin Tolerance TestDIO MiceThis compound (100 mg/kg/day)DIO Model↓ 32%

Table 3: Effects of this compound on Hepatic Microcirculation in DIO Mice

ParameterTreatment GroupControl GroupOutcome
RBC Velocity (Central Veins)This compound (100 mg/kg/day)DIO ModelIncreased
Shear Rate (Central Veins)This compound (100 mg/kg/day)DIO ModelIncreased
Perfused Hepatic SinusoidsThis compound (100 mg/kg/day)DIO ModelEnhanced Rate
Adhered LeukocytesThis compound (100 mg/kg/day)DIO ModelDecreased

Experimental Protocols

Animal Models and Treatment
  • KKAy Mice Study: Male KKAy mice were administered this compound at a dose of 50 mg/kg/day via oral gavage for 28 consecutive days.[1]

  • DIO Mice Study: Male C57BL/6J mice were fed a high-fat diet for 8 weeks to induce obesity. Subsequently, the DIO mice were treated with this compound at a dose of 100 mg/kg/day by oral gavage for 15 days.[1]

cluster_0 KKAy Mouse Model cluster_1 DIO Mouse Model KKAy_Start KKAy Mice KKAy_Treatment This compound (50 mg/kg/day) Oral Gavage for 28 Days KKAy_Start->KKAy_Treatment KKAy_Endpoint Endpoint Analysis: - Hepatic Triglycerides - Plasma Lipids - Insulin Tolerance Test - B-Ultrasound KKAy_Treatment->KKAy_Endpoint DIO_Start C57BL/6J Mice DIO_Induction High-Fat Diet (8 weeks) DIO_Start->DIO_Induction DIO_Treatment This compound (100 mg/kg/day) Oral Gavage for 15 Days DIO_Induction->DIO_Treatment DIO_Endpoint Endpoint Analysis: - Plasma Lipids - Insulin Tolerance Test - Hepatic Microcirculation DIO_Treatment->DIO_Endpoint

Experimental Workflow for In Vivo Studies.
Hepatic Lipid Accumulation Assessment

  • Hepatic Triglyceride Determination: Liver tissues were homogenized, and triglyceride levels were quantified using a commercial assay kit.

  • B-Ultrasound Analysis: An ultrasound system was used to non-invasively assess hepatic steatosis. The hepatic echo-intensity attenuation coefficient was calculated as a quantitative measure of liver fat content.[1]

Insulin Tolerance Test (ITT)

After a period of fasting, mice were administered an intraperitoneal injection of insulin. Blood glucose levels were then measured at specified time intervals to assess the rate of glucose clearance, indicative of insulin sensitivity.

Hepatic Microcirculation Examination
  • In Vivo Microscopy: An inverted intravital microscope was utilized to observe the liver microcirculation in anesthetized DIO mice. Fluorescently labeled red blood cells and leukocytes allowed for the visualization and quantification of blood flow dynamics and leukocyte adhesion within the hepatic microvasculature.[1]

Logical Framework of this compound's Therapeutic Effects

The multifaceted benefits of this compound in the context of NAFLD can be understood through a logical progression of its physiological effects.

This compound This compound Administration PTP1B_Inhibition PTP1B Inhibition This compound->PTP1B_Inhibition Insulin_Sensitivity Enhanced Insulin Sensitivity PTP1B_Inhibition->Insulin_Sensitivity Microcirculation Ameliorated Hepatic Microcirculation PTP1B_Inhibition->Microcirculation Lipid_Metabolism Improved Lipid Metabolism Insulin_Sensitivity->Lipid_Metabolism Hepatic_Lipid Reduced Hepatic Lipid Accumulation Lipid_Metabolism->Hepatic_Lipid Dyslipidemia Corrected Dyslipidemia Lipid_Metabolism->Dyslipidemia Inflammation Reduced Leukocyte Recruitment & Inflammation Microcirculation->Inflammation NAFLD_Amelioration Amelioration of NAFLD Hepatic_Lipid->NAFLD_Amelioration Dyslipidemia->NAFLD_Amelioration Inflammation->NAFLD_Amelioration

Logical Progression of this compound's Effects in NAFLD.

Conclusion

The preclinical data strongly suggest that this compound, through its targeted inhibition of PTP1B, addresses multiple key pathological features of NAFLD. By enhancing insulin sensitivity, improving lipid metabolism, and restoring hepatic microcirculation, this compound demonstrates significant potential as a therapeutic agent for this prevalent metabolic liver disease. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into a novel treatment for patients with NAFLD.

References

The Potential of CX08005 in Type 2 Diabetes Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 diabetes mellitus (T2DM) is a global health crisis characterized by insulin (B600854) resistance and subsequent hyperglycemia. A key negative regulator of the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B), making it a prime therapeutic target.[1][2][3] This document provides a comprehensive technical overview of CX08005, a novel, competitive inhibitor of PTP1B, and explores its potential as a therapeutic agent for T2DM. Preclinical data strongly suggest that this compound enhances insulin sensitivity and improves glucose homeostasis in relevant animal models, warranting further investigation.

Introduction: The Role of PTP1B in Insulin Resistance

Insulin signaling is a complex cascade initiated by the binding of insulin to its receptor (IR), leading to the autophosphorylation of the receptor's tyrosine residues. This event triggers the phosphorylation of downstream substrates, including the insulin receptor substrate (IRS) proteins, which in turn activate pathways leading to glucose uptake and utilization.

PTP1B acts as a critical negative regulator in this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal.[3] Elevated levels and activity of PTP1B are associated with insulin resistance, a hallmark of T2DM.[2] Therefore, the inhibition of PTP1B presents a promising strategy to enhance insulin sensitivity and manage T2DM.[1][2][3]

This compound: A Competitive Inhibitor of PTP1B

This compound, with the chemical name 2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid, is a small molecule inhibitor of PTP1B.

Mechanism of Action

This compound functions as a competitive inhibitor of PTP1B.[1][4] Docking simulations have indicated that it binds to the catalytic P-loop of the enzyme through hydrogen bonds.[1] By occupying the active site, this compound prevents PTP1B from dephosphorylating its natural substrates, the insulin receptor and IRS proteins. This leads to a sustained phosphorylation state of these key signaling molecules, thereby amplifying the downstream insulin signal and enhancing insulin sensitivity.[1]

cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation pIRS->IRS Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake and Metabolism PI3K_Akt->Glucose_Uptake PTP1B PTP1B This compound This compound This compound->PTP1B Inhibition cluster_0 In Vitro Experimental Workflow start Start inhibition_assay PTP1B Enzyme Inhibition Assay start->inhibition_assay glucose_uptake Cell-Based Glucose Uptake start->glucose_uptake western_blot Western Blot (Phosphorylation) start->western_blot ic50 Determine IC50 inhibition_assay->ic50 glucose_uptake_result Measure Glucose Uptake glucose_uptake->glucose_uptake_result phosphorylation_result Assess Protein Phosphorylation western_blot->phosphorylation_result

References

Methodological & Application

Application Notes and Protocols for CX08005 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX08005 is a potent and selective competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway.[1][2] Inhibition of PTP1B by this compound has been demonstrated to enhance insulin sensitivity and glucose uptake in various cell types, making it a promising compound for research in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture systems to study its effects on insulin signaling and glucose metabolism.

Product Information

PropertyValueReference
Chemical Name 2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid
Molecular Weight 453.61 g/mol [2]
Formula C28H39NO4[2]
CAS Number 1256341-22-6[2]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol[2]
Storage Store at +4°C[2]

Biological Activity

This compound acts as a competitive inhibitor of PTP1B with an IC50 value of 0.781 μM.[2] It binds to the catalytic P-loop of the enzyme.[1][2] In vitro studies have shown that this compound enhances insulin-induced glucose uptake in 3T3-L1 adipocytes and C2C12 myotubes.[1] Furthermore, it increases the phosphorylation of the insulin receptor β subunit (IRβ), insulin receptor substrate 1 (IRS1), and downstream signaling molecules in hepatocytes in a dose- and insulin-dependent manner.[1] While selective for PTP1B, it may also exhibit activity against T-cell protein tyrosine phosphatase (TCPTP).[2]

ParameterValueCell LinesReference
IC50 (PTP1B) 0.781 μMN/A (Enzymatic Assay)[2]
Effect Enhanced insulin-induced glucose uptake3T3-L1 adipocytes, C2C12 myotubes[1]
Effect Increased phosphorylation of IRβ, IRS1Hepatocytes[1]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes or Myotubes

This protocol details the procedure to assess the effect of this compound on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • This compound

  • DMSO (vehicle control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with low glucose (1 g/L)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose uptake inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes or C2C12 myoblasts in appropriate multi-well plates.

  • Once differentiated, serum-starve the cells in DMEM containing 0.2% BSA for 2-4 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes. Include a non-insulin stimulated control group.

  • Wash the cells with KRH buffer.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose or 2-NBDG.

  • Incubate for 5-10 minutes at 37°C.

  • Stop the uptake by adding ice-cold KRH buffer containing phloretin.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize glucose uptake to the total protein content of each well.

G cluster_workflow Experimental Workflow: Glucose Uptake Assay A Differentiate 3T3-L1 or C2C12 cells B Serum starve cells A->B C Pre-treat with this compound or vehicle B->C D Stimulate with insulin C->D E Add radiolabeled or fluorescent glucose analog D->E F Stop uptake and wash cells E->F G Lyse cells and measure glucose uptake F->G H Normalize to protein content G->H

Experimental Workflow for In Vitro Glucose Uptake Assay.
Protocol 2: Western Blot Analysis of Insulin Signaling Pathway Phosphorylation

This protocol describes how to evaluate the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in hepatocytes (e.g., HepG2 cells).

Materials:

  • HepG2 cells

  • This compound

  • DMSO (vehicle control)

  • DMEM

  • FBS

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-IRβ, IRβ, p-IRS1, IRS1, p-Akt, Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture HepG2 cells to 70-80% confluency in multi-well plates.

  • Serum-starve the cells overnight in serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway

This compound enhances insulin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor (IR) and its substrate (IRS). By inhibiting PTP1B, this compound promotes the phosphorylation and activation of these key signaling molecules, leading to downstream effects such as increased glucose uptake.

G cluster_pathway Insulin Signaling Pathway and this compound Mechanism Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits

References

Application Notes and Protocols for CX08005 in C2C12 Myotube Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle is a primary site for glucose disposal in the body, and impaired glucose uptake in this tissue is a hallmark of insulin (B600854) resistance and type 2 diabetes. The C2C12 myoblast cell line is a well-established in vitro model for studying skeletal muscle biology.[1][2] Upon differentiation, these cells fuse to form multinucleated myotubes that exhibit many of the characteristics of mature muscle fibers, including the expression and translocation of the glucose transporter GLUT4, making them an ideal system for screening and characterizing compounds that may enhance glucose uptake.[3]

This document provides detailed protocols for utilizing CX08005, a novel compound under investigation for its potential to modulate glucose metabolism, in a C2C12 myotube glucose uptake assay. The primary method described herein employs the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a widely used tool for measuring glucose uptake in cultured cells.[4][5] The protocols outlined below detail the necessary steps for C2C12 cell culture and differentiation, the execution of the glucose uptake assay with this compound, and the presentation of quantitative data.

Materials and Methods

C2C12 Cell Culture and Differentiation

a. Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][6]

  • Differentiation Medium (DM): High glucose DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[1][7]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Tissue culture flasks and plates (e.g., 96-well black, clear-bottom plates for fluorescence assays)

b. Protocol for C2C12 Myoblast Proliferation:

  • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 50-70% confluency to avoid spontaneous differentiation.[2][7]

  • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.[1]

  • Neutralize the trypsin with GM, centrifuge the cell suspension, and resuspend the cell pellet in fresh GM.

  • Seed new flasks or plates at the desired density.

c. Protocol for Differentiation into Myotubes:

  • Seed C2C12 myoblasts in the desired culture plates (e.g., 96-well plates) at a high density to ensure they reach 90-100% confluency within 24-48 hours.[1]

  • Once confluent, wash the cells twice with PBS.

  • Replace the GM with DM to induce differentiation.[1][3]

  • Change the DM every 24 hours.

  • Myotube formation, characterized by elongated, multinucleated cells, should be visible within 2-3 days and are typically ready for experiments by day 4-6 of differentiation.[3]

2-NBDG Glucose Uptake Assay

a. Materials:

  • Differentiated C2C12 myotubes in a 96-well plate

  • This compound (stock solution of known concentration)

  • Insulin (positive control, e.g., 100 nM)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer)

  • 2-NBDG (fluorescent glucose analog)

  • Fluorescence microplate reader

b. Experimental Protocol:

  • Serum and Glucose Starvation:

    • After 4-6 days of differentiation, gently wash the myotubes twice with warm PBS.

    • Incubate the cells in serum-free, glucose-free DMEM or KRPH buffer for 2-4 hours at 37°C to starve the cells and bring glucose transporters to a basal state.[8]

  • Compound Treatment:

    • Prepare dilutions of this compound in the starvation buffer at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM insulin).

    • Remove the starvation medium and add the prepared compound dilutions and controls to the respective wells.

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to each well at a final concentration of 50-100 µM.[4]

    • Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake:

    • Remove the 2-NBDG containing medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Add PBS or a suitable lysis buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).

  • Data Normalization (Optional but Recommended):

    • To account for variations in cell number, a cell viability assay (e.g., MTT, PrestoBlue) or a protein quantification assay (e.g., BCA) can be performed on the same plate after the fluorescence reading.[8] The fluorescence values are then normalized to the viability or protein content of each well.

Data Presentation

Quantitative data from the glucose uptake assay should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on 2-NBDG Uptake in C2C12 Myotubes

Treatment GroupConcentrationNormalized Fluorescence Units (Mean ± SD)Fold Change vs. Vehicle Control
Vehicle Control-100 ± 81.0
Insulin (Positive Control)100 nM250 ± 152.5
This compound1 µM150 ± 101.5
This compound10 µM220 ± 122.2
This compound50 µM280 ± 202.8
This compound + Insulin10 µM + 100 nM350 ± 253.5

Visualization of Pathways and Workflows

Signaling Pathway of Insulin-Stimulated Glucose Uptake and Potential Action of this compound

The diagram below illustrates the canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake in muscle cells. This compound is hypothesized to act on a component of this pathway or a parallel pathway to promote glucose uptake.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibits GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->Akt Potential Target

Insulin signaling pathway for glucose uptake.

Experimental Workflow for C2C12 Glucose Uptake Assay

The following diagram outlines the key steps in the experimental protocol for assessing the effect of this compound on glucose uptake in C2C12 myotubes.

Glucose_Uptake_Workflow start Start: Differentiated C2C12 Myotubes starvation Serum and Glucose Starvation (2-4 hours) start->starvation treatment Treat with this compound, Insulin, or Vehicle starvation->treatment nbdg_incubation Add 2-NBDG (30-60 minutes) treatment->nbdg_incubation wash Wash with ice-cold PBS (3 times) nbdg_incubation->wash read Measure Fluorescence (Ex/Em ~485/535 nm) wash->read normalize Normalize data (e.g., to protein content) read->normalize end End: Analyze Results normalize->end

Workflow for the 2-NBDG glucose uptake assay.

Discussion

The protocols provided here offer a robust framework for evaluating the effects of this compound on glucose uptake in C2C12 myotubes. The use of insulin as a positive control is crucial for validating the responsiveness of the differentiated myotubes to a known glucose uptake stimulator. When analyzing the results, a dose-dependent increase in 2-NBDG uptake with this compound treatment would suggest a positive effect on glucose transport.

Further investigations could explore the mechanism of action of this compound. For instance, Western blotting for key proteins in the insulin signaling pathway, such as phosphorylated Akt (p-Akt) and total Akt, could reveal if this compound acts through this canonical pathway.[9][10] Additionally, GLUT4 translocation assays, for example, using immunofluorescence microscopy or cell surface biotinylation, could directly assess whether this compound promotes the movement of GLUT4 transporters to the plasma membrane.[4][11]

By following these detailed application notes and protocols, researchers can effectively screen and characterize the effects of this compound and other novel compounds on glucose uptake in a physiologically relevant in vitro model of skeletal muscle.

References

Application Notes and Protocols for CX08005 Insulin Resistance Studies in the KKAy Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KKAy mouse is a widely utilized polygenic model for obesity and type 2 diabetes, exhibiting pronounced insulin (B600854) resistance, hyperglycemia, and hyperinsulinemia.[1][2] These characteristics make it an ideal model for investigating the efficacy of novel insulin-sensitizing compounds. This document provides detailed protocols for studying the effects of CX08005, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), on insulin resistance in the KKAy mouse model.[3][4] PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a promising therapeutic strategy for improving insulin sensitivity.[5][6]

These application notes offer comprehensive methodologies for animal handling, drug administration, and the execution of key in vivo assays to assess insulin sensitivity, including the Oral Glucose Tolerance Test (OGTT) and the Insulin Tolerance Test (ITT).

Animal Model Characteristics: KKAy Mice

KKAy mice are produced by introducing the yellow obese gene (Ay) into the KK mouse strain.[1] The Ay allele leads to the ectopic expression of the agouti protein, resulting in early-onset obesity, hyperphagia, and subsequent development of insulin resistance and hyperglycemia by 8 weeks of age.[1][2][7]

Key Phenotypic Characteristics:

  • Obesity: Significant increase in body weight and adipose tissue mass.[1]

  • Hyperglycemia: Elevated fasting and non-fasting blood glucose levels.[2]

  • Hyperinsulinemia: Increased circulating insulin levels due to insulin resistance.[1]

  • Glucose Intolerance: Impaired ability to clear a glucose load.[1]

This compound: A PTP1B Inhibitor

This compound is a novel, competitive inhibitor of PTP1B.[3] By binding to the active site of PTP1B, this compound prevents the dephosphorylation of the insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[5] This enhances and prolongs insulin signaling, leading to improved glucose uptake and utilization in peripheral tissues.

Experimental Protocols

Animal Handling and Acclimation
  • Acclimation: Upon arrival, allow KKAy mice to acclimate for at least one week before the commencement of any experimental procedures.

  • Housing: House mice individually to prevent fighting and stress-induced fluctuations in blood glucose levels.

  • Diet and Water: Provide ad libitum access to a standard chow diet and water. Note that diet can significantly impact the metabolic phenotype of KKAy mice.[4][8]

  • Environment: Maintain a 12-hour light/dark cycle at a constant temperature and humidity.

This compound Administration
  • Dosage: Administer this compound at a dose of 50 mg/kg/day.[1]

  • Route of Administration: Oral gavage is the recommended route for this compound administration.

  • Vehicle: Prepare the this compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Duration of Treatment: A treatment period of 2 to 4 weeks is suggested to observe significant effects on insulin sensitivity.[1]

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the mouse to clear a glucose load from the bloodstream, providing a measure of overall glucose tolerance.

  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.[9]

  • Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels using a glucometer.

  • Plasma Insulin (Optional): At each time point, larger blood samples can be collected into EDTA-coated tubes for subsequent measurement of plasma insulin levels by ELISA.

Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a direct measure of insulin sensitivity.

  • Fasting: Fast the mice for 4-6 hours prior to the test, with free access to water.

  • Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein to determine baseline blood glucose.

  • Insulin Administration: Administer human insulin at a dose of 0.75 U/kg body weight via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at 15, 30, and 60 minutes after insulin injection.[2]

Data Presentation

Quantitative Data Summary
ParameterControl (KKAy)This compound-treated (KKAy)Reference
ITT AUC (Area Under the Curve) ElevatedDecreased by 24%[1]
Oral Glucose Tolerance ImpairedImproved[3]
Glucose-Stimulated Insulin Secretion AlteredImproved[3]
Hyperglycemia PresentAmeliorated[3]

Note: Specific time-course data for blood glucose and insulin levels were not available in the public search results. The table presents the summary of findings.

Visualizations

Insulin Signaling Pathway and a PTP1B Inhibitor

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates This compound This compound This compound->PTP1B inhibits Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental Workflow for this compound Study in KKAy Mice

Experimental_Workflow start Start: KKAy Mice acclimation Acclimation (1 week) start->acclimation grouping Randomization into Groups (Control & this compound) acclimation->grouping treatment Daily Oral Gavage This compound (50 mg/kg) or Vehicle (2-4 weeks) grouping->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) treatment->itt data_analysis Data Collection & Analysis (Blood Glucose, Insulin) ogtt->data_analysis itt->data_analysis end End of Study data_analysis->end

References

Western blot protocol for p-IR/p-IRS1 after CX08005 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

Analysis of Insulin (B600854) Receptor (IR) and Insulin Receptor Substrate 1 (IRS1) Phosphorylation Following CX08005 Treatment Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the treatment of cells with this compound, a PTP1B inhibitor, and the subsequent analysis of the phosphorylation status of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1) by Western blot.

Introduction

The insulin signaling pathway is a critical regulator of metabolic processes, and its dysregulation is a hallmark of diseases such as type 2 diabetes. The Insulin Receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS1), are key upstream components of this pathway. Their phosphorylation on tyrosine residues is a critical step in initiating the downstream signaling cascade. Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of this pathway, as it dephosphorylates both the IR and IRS1.[1][2]

This compound is a competitive inhibitor of PTP1B with an IC50 of 0.781 μM.[3] By inhibiting PTP1B, this compound has been shown to enhance insulin sensitivity and increase the phosphorylation of IRβ and IRS1.[2] This application note provides a detailed methodology to investigate the effects of this compound on IR and IRS1 phosphorylation in a cell-based assay using the Western blot technique.

Signaling Pathway

The binding of insulin to the insulin receptor triggers its autophosphorylation and subsequent phosphorylation of IRS proteins. This initiates a signaling cascade that is negatively regulated by PTP1B. This compound inhibits PTP1B, leading to enhanced and sustained phosphorylation of IR and IRS1.

Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) p_IR p-IR Insulin_Receptor->p_IR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits p_IR->PTP1B Dephosphorylates IRS1 IRS1 p_IR->IRS1 Phosphorylates p_IRS1 p-IRS1 IRS1->p_IRS1 p_IRS1->PTP1B Dephosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) p_IRS1->Downstream_Signaling Activates

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental Workflow

The overall experimental workflow involves cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, antibody incubation, and signal detection, followed by data analysis.

Experimental_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound +/- Insulin B 2. Cell Lysis and Protein Extraction - Wash cells - Add lysis buffer with phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Prepare protein samples - Run gel electrophoresis C->D E 5. Western Blotting - Transfer protein to PVDF membrane D->E F 6. Immunodetection - Block membrane - Incubate with primary and secondary antibodies E->F G 7. Signal Detection and Analysis - Chemiluminescence imaging - Densitometry F->G

Caption: Experimental workflow for Western blot analysis of p-IR and p-IRS1.

Detailed Protocol

This protocol is optimized for cultured cells (e.g., HepG2, 3T3-L1 adipocytes, or C2C12 myotubes).

Materials and Reagents
  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and antibiotics.

  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Insulin: Human recombinant insulin.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.

  • Western Blot: PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Insulin Receptor β (Tyr1150/1151)

    • Rabbit anti-Insulin Receptor β

    • Rabbit anti-phospho-IRS1 (Tyr612 or other relevant phosphorylation site)

    • Rabbit anti-IRS1

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

    • For insulin stimulation, add insulin (e.g., 100 nM) for the last 5-10 minutes of the this compound treatment.

  • Cell Lysis and Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel (7.5% or 4-15% gradient gel is recommended).

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.

    • Confirm the transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-IR, anti-p-IRS1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands (e.g., p-IR/total IR) and then to the loading control (e.g., β-actin).

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison between different treatment groups.

Treatment Groupp-IR / Total IR (Fold Change vs. Control)p-IRS1 / Total IRS1 (Fold Change vs. Control)
Vehicle Control1.01.0
This compound (1 µM)1.5 ± 0.21.8 ± 0.3
Insulin (100 nM)5.0 ± 0.56.2 ± 0.7
This compound (1 µM) + Insulin (100 nM)8.5 ± 0.910.1 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Ensure the activity of the HRP and ECL substrate.

  • High background: Increase the number and duration of washes. Ensure the blocking step is sufficient. Use 5% BSA for blocking when detecting phosphorylated proteins.

  • Non-specific bands: Optimize antibody dilution. Ensure the purity of the protein sample.

By following this detailed protocol, researchers can effectively evaluate the impact of this compound on the phosphorylation of key proteins in the insulin signaling pathway.

References

Application Notes and Protocols for In Vivo Bioavailability and Pharmacokinetic Studies of CX08005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX08005 is a novel, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). This compound has demonstrated efficacy in preclinical models by enhancing insulin sensitivity and improving glucose homeostasis. These application notes provide a summary of available pharmacokinetic data and detailed protocols for key in vivo studies to assess the bioavailability and efficacy of this compound.

Data Presentation: Pharmacokinetics of this compound

While in vivo studies in Diet-Induced Obese (DIO) and KKAy mouse models have shown excellent bioavailability, specific quantitative pharmacokinetic parameters for these models are not publicly available. The following table summarizes the pharmacokinetic profile of this compound in Sprague-Dawley rats after a single oral administration. This data can serve as a valuable reference for designing and interpreting preclinical studies.

ParameterValueUnits
Dose 100mg/kg
Cmax 7425.9ng/mL
Tmax 6.67 ± 1.15h
t1/2 2.5h

Signaling Pathway of this compound Action

This compound enhances insulin signaling by directly inhibiting PTP1B. This prevents the dephosphorylation of the insulin receptor (IR) and its substrate (IRS1), leading to the activation of downstream pathways such as the PI3K-Akt pathway, which ultimately results in the translocation of GLUT4 to the cell membrane and increased glucose uptake.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS1-P IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt-P PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to Cell Membrane Glucose Glucose GLUT4->Glucose Uptake PK_Workflow A 1. Formulation Preparation B 2. Animal Dosing (Oral Gavage) A->B C 3. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D 4. Plasma Isolation C->D E 5. Bioanalysis (LC-MS/MS) D->E F 6. Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) E->F Clamp_Workflow A 1. Surgical Catheter Implantation (Jugular Vein) & Recovery B 2. Fasting (5-6 hours) A->B C 3. Primed-Continuous Insulin Infusion B->C D 4. Variable Glucose Infusion E 5. Blood Glucose Monitoring (every 10 min) C->E Simultaneous F 6. Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia E->F G 7. Calculate GIR at Steady State F->G GTT_Workflow A 1. Fasting (overnight, ~12-16h) B 2. Baseline Blood Glucose Measurement (t=0) A->B C 3. Oral Glucose Challenge (e.g., 2 g/kg) B->C D 4. Blood Glucose Monitoring at Specific Time Points (e.g., 15, 30, 60, 120 min) C->D E 5. Plot Blood Glucose vs. Time D->E F 6. Calculate Area Under the Curve (AUC) E->F

Application Notes and Protocols: Glucose Tolerance Test with CX08005 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucose tolerance test (GTT) is a fundamental assay for assessing glucose homeostasis and insulin (B600854) sensitivity in preclinical research. This document provides a detailed protocol for conducting an oral glucose tolerance test (OGTT) in a mouse model, incorporating the administration of CX08005, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for improving insulin sensitivity.[1][2] this compound has been shown to ameliorate glucose intolerance and enhance insulin action in vivo.[1] These application notes are intended to guide researchers in the evaluation of compounds like this compound that target insulin signaling pathways.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) Protocol in Mice

This protocol details the procedure for an oral glucose tolerance test in mice to evaluate the effect of this compound on glucose metabolism.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as specified for the compound)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized capillary tubes)

  • Oral gavage needles

  • Animal scale

  • Heating pad or lamp (optional, for tail vein dilation)

  • Restrainers for mice

Procedure:

  • Animal Acclimation and Fasting:

    • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

    • Fast the mice for 6 hours prior to the GTT.[3][4] Ensure free access to water during the fasting period.[5][6]

  • Compound Administration:

    • Weigh the fasted mice and calculate the required dose of this compound. A typical dosage range for this compound in mice is 50-200 mg/kg.[1]

    • Administer this compound or vehicle to the respective groups via oral gavage or another appropriate route as determined by the compound's properties. The timing of administration relative to the glucose challenge should be consistent (e.g., 30-60 minutes prior).

  • Baseline Blood Glucose Measurement (Time 0):

    • After the designated compound administration time, obtain a baseline blood sample from the tail vein.

    • Gently warm the tail to encourage blood flow.

    • Make a small incision at the tip of the tail to collect a drop of blood.

    • Measure the blood glucose concentration using a calibrated glucometer and record the value as the 0-minute time point.

  • Glucose Administration:

    • Administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.[3][7][8]

  • Blood Glucose Monitoring:

    • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.[5][8][9][10]

    • At each time point, measure and record the blood glucose concentration.

  • Data Analysis:

    • Plot the mean blood glucose levels at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion curve for each animal to quantify total glucose exposure over the test period.[9]

Data Presentation

The quantitative data from the glucose tolerance test can be summarized in the following table for clear comparison between treatment groups.

Treatment GroupNDose (mg/kg)Blood Glucose (mg/dL) at Time (min)Area Under the Curve (AUC)
0 15
Vehicle8-85 ± 5180 ± 10
This compound85083 ± 4150 ± 9
This compound810084 ± 5130 ± 8

Data are presented as mean ± SEM.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the glucose tolerance test protocol with this compound administration.

GTT_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_gtt Glucose Tolerance Test cluster_analysis Data Analysis Fasting 6-hour Fasting Weighing Weigh Animals Fasting->Weighing Compound_Admin Administer this compound or Vehicle Weighing->Compound_Admin Baseline_Glucose Baseline Blood Glucose (Time 0 min) Compound_Admin->Baseline_Glucose Glucose_Admin Oral Glucose Gavage (2 g/kg) Baseline_Glucose->Glucose_Admin Blood_Sampling Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Admin->Blood_Sampling Data_Plot Plot Glucose Curves Blood_Sampling->Data_Plot AUC_Calc Calculate AUC Data_Plot->AUC_Calc

Glucose Tolerance Test Experimental Workflow
Signaling Pathway

The diagram below depicts the simplified insulin signaling pathway and the mechanism of action of this compound. This compound competitively inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), which leads to enhanced downstream signaling and increased glucose uptake.[1][2]

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits

This compound Mechanism of Action in Insulin Signaling

References

Troubleshooting & Optimization

Troubleshooting CX08005 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the PTP1B inhibitor, CX08005. The following information addresses common challenges, particularly concerning its insolubility in aqueous solutions, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium. Why is this happening?

A1: This is a common issue for many small molecule inhibitors, including this compound, which are often hydrophobic. While this compound is readily soluble in organic solvents like DMSO and ethanol, its solubility in aqueous solutions is limited.[1] When a concentrated DMSO stock is diluted into an aqueous environment, the dramatic increase in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in ethanol.[1] For optimal results, use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many organic compounds.

Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5-1% in the culture medium. However, it is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental results.

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to aliquot your this compound stock solution into single-use vials and store them at -20°C or -80°C. This will help to prevent degradation that can occur with repeated freeze-thaw cycles.

Q5: My this compound powder does not seem to be dissolving completely in DMSO. What should I do?

A5: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 37°C and vortexing or brief sonication. Ensure you are using anhydrous, high-purity DMSO and that your concentration is not exceeding the solubility limit (up to 100 mM).

Troubleshooting Guide for this compound Insolubility

If you are encountering insolubility issues with this compound in your aqueous experimental systems, the following troubleshooting workflow and table of potential solutions can provide guidance.

G start Start: this compound Precipitation in Aqueous Solution check_concentration Is the final concentration of this compound too high? start->check_concentration lower_concentration Action: Lower the final concentration of this compound. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration > 1%? check_concentration->check_dmso No end_soluble Result: this compound is soluble. lower_concentration->end_soluble adjust_dmso Action: Adjust dilution strategy to keep final DMSO ≤ 0.5%. check_dmso->adjust_dmso Yes use_cosolvents Consider using co-solvents or surfactants for in vivo formulations. check_dmso->use_cosolvents No (for in vivo) serial_dilution Action: Perform serial dilutions in aqueous buffer. check_dmso->serial_dilution No (for in vitro) adjust_dmso->end_soluble use_cosolvents->end_soluble sonication Action: Use brief sonication after dilution. serial_dilution->sonication end_insoluble Result: Insolubility persists. Re-evaluate experimental design. serial_dilution->end_insoluble sonication->end_soluble

A troubleshooting workflow for addressing this compound insolubility issues.
Table 1: Solutions for this compound Insolubility

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The kinetic solubility of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock into the aqueous buffer to determine the solubility limit.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Cloudiness develops in the solution during the experiment This compound is slowly precipitating out of the solution over time.- Consider the use of a surfactant (e.g., 0.01% Tween-20) in the aqueous buffer to improve stability.- Ensure the final DMSO concentration is sufficient to maintain solubility for the duration of the experiment, without exceeding cell toxicity limits.
Insolubility in in vivo formulation The vehicle is not suitable for the hydrophobic nature of this compound.- Prepare a formulation using a co-solvent system. A common vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.- Alternatively, a corn oil-based formulation can be tested.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 453.61 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 453.61 g/mol * (1000 mg / 1 g) = 4.5361 mg

  • Weigh the this compound: Carefully weigh out approximately 4.54 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Brief sonication can also aid in dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the this compound DMSO stock solution for use in cell culture experiments with 3T3-L1 adipocytes and C2C12 myotubes.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentration: Based on your experimental design, determine the final concentration of this compound you wish to test (e.g., 1 µM, 10 µM).

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is best to make an intermediate dilution of the 10 mM stock solution in DMSO before adding it to the cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 100X intermediate stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.

  • Prepare the final working solution: Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of cell culture medium.

  • Mix thoroughly: Immediately after adding the this compound solution, gently mix the medium by pipetting up and down or by gentle swirling to ensure even distribution and minimize precipitation.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Protocol 3: Suggested Formulation for In Vivo Oral Gavage Studies

While the exact vehicle used in published studies is not specified, a common formulation for administering hydrophobic compounds to mice via oral gavage is provided below. Note: This is a suggested starting point, and optimization may be necessary.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve this compound in DMSO: Prepare a concentrated stock of this compound in DMSO.

  • Prepare the vehicle: A common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Formulate the final solution: Add the this compound DMSO stock to the PEG300 and mix well. Then, add the Tween-80 and mix. Finally, add the saline to reach the final volume.

  • Ensure homogeneity: The final solution may be a suspension. Ensure it is well-mixed before each administration. Gentle warming and sonication may be required to achieve a uniform suspension.

Signaling Pathway

This compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound enhances insulin sensitivity.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates This compound This compound This compound->PTP1B inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes

The inhibitory effect of this compound on the PTP1B-mediated insulin signaling pathway.

References

Technical Support Center: Optimizing CX08005 Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of CX08005 for in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways.[1] By inhibiting PTP1B, this compound enhances insulin sensitivity, leading to improved glucose tolerance and reduced lipid accumulation.[1][2] It has been shown to ameliorate glucose intolerance in a dose-dependent manner in diet-induced obese (DIO) mice.[2][3]

Q2: What is a recommended starting dose for this compound in mice?

Based on published studies, a starting dose of 50 mg/kg/day administered orally is recommended for efficacy studies in mouse models of metabolic disease, such as KKAy and DIO mice.[1][2][3] Doses ranging from 50-200 mg/kg/day have been shown to be effective in improving glucose intolerance in DIO mice.[2][3]

Q3: What is the reported safety profile of this compound in mice?

This compound is considered to be a safe agent. In an acute toxicity study in ICR mice, a tolerance dose of 1000 mg/kg was established for a single oral administration.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound.

Issue 1: Suboptimal Efficacy or Lack of Response

If you are not observing the expected therapeutic effects of this compound, consider the following:

  • Dosage: The initial dose may be too low for your specific mouse strain or disease model. A dose-escalation study may be necessary. It is advisable to start with a dose lower than the known effective dose and gradually increase it. A pilot study with a small number of animals per group (n=3-5) at varying dose levels (e.g., 50%, 100%, and 150% of the initial dose) can provide valuable insights into both tolerance and efficacy.[4]

  • Route of Administration and Formulation: Ensure proper oral gavage technique to guarantee the full dose is administered. The formulation of this compound should be a homogenous suspension to ensure consistent dosing.

  • Metabolic Differences Between Mouse Strains: Different mouse strains can have varying metabolic rates, which can affect the drug's half-life and exposure.[4] For instance, C57BL/6 and BALB/c mice have known differences in drug-metabolizing enzymes.[4] If you have switched strains, a new dose-finding study is recommended.[4]

Issue 2: Unexpected Toxicity or Adverse Events

While this compound has a good safety profile, if you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), consider the following:

  • Dosage: The administered dose may be too high for your specific mouse strain or experimental conditions. Reducing the dose or the frequency of administration may be necessary.

  • Maximum Tolerated Dose (MTD) Study: If you are using a new mouse strain or a long-term treatment protocol, conducting an MTD study is crucial to determine the highest dose that does not cause unacceptable side effects.[5]

  • Vehicle Effects: The vehicle used to formulate this compound could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated at the administered volume.

Issue 3: High Variability in Experimental Data

High variability between animals can mask the true effects of the compound. To minimize variability:

  • Animal Handling and Stress: Minimize stress in the animals, as physiological stress can significantly impact metabolism and introduce data variance.[6]

  • Randomization and Blinding: Properly randomize animals into treatment groups and blind the experimenters to the treatment allocation to reduce bias.[7]

  • Consistent Dosing: Ensure accurate and consistent dosing for all animals. For oral gavage, this includes proper technique and a homogenous drug formulation.

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies with this compound in Mice

Mouse ModelDosageRouteFrequencyKey FindingsReference
KKAy Mice50 mg/kgOralDailyImproved glucose intolerance, decreased hepatic triglyceride content by 16.5%[1]
DIO Mice50-200 mg/kgOralDailyDose-dependently ameliorated glucose intolerance, decreased HOMA-IR[2][3]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

  • Formulation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Ensure the suspension is homogenous by thorough mixing before each administration.

  • Dosing:

    • Accurately weigh each mouse to calculate the individual dosing volume (typically 5-10 mL/kg).[4]

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[4]

  • Procedure:

    • Properly restrain the mouse to ensure its head and body are in a straight line.

    • Gently insert the gavage needle into the esophagus and deliver the formulation.

Protocol 2: Glucose Tolerance Test (GTT)

  • Fasting: Fast the mice for a predetermined period (e.g., 6 hours).

  • Baseline Glucose: Measure baseline blood glucose from the tail vein.

  • Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

Visualizations

Signaling_Pathway cluster_0 Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->PTP1B inhibits

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental_Workflow cluster_1 Dose Optimization Workflow Start Select Mouse Strain and Disease Model Dose_Finding Initial Dose-Finding Study (e.g., 3 dose levels, n=3-5) Start->Dose_Finding Toxicity_Check Monitor for Toxicity (Weight, Clinical Signs) Dose_Finding->Toxicity_Check Efficacy_Study Efficacy Study (Optimized Dose) Data_Analysis Data Analysis (Efficacy & Safety) Efficacy_Study->Data_Analysis Toxicity_Check->Dose_Finding Toxicity Observed (Adjust Dose) Toxicity_Check->Efficacy_Study Dose Tolerated

Caption: Workflow for optimizing this compound dosage in mice.

Troubleshooting_Logic cluster_2 Troubleshooting Logic Start Unexpected Result Check_Dose Is the dose appropriate for the mouse strain and model? Start->Check_Dose Check_Admin Was administration technique and formulation correct? Check_Dose->Check_Admin Yes Adjust_Dose Perform dose-escalation or reduction study Check_Dose->Adjust_Dose No Check_Health Are there signs of underlying health issues? Check_Admin->Check_Health Yes Refine_Protocol Refine administration protocol and formulation Check_Admin->Refine_Protocol No Consult_Vet Consult with veterinary staff Check_Health->Consult_Vet Yes

Caption: Logical steps for troubleshooting in vivo experiments.

References

Potential off-target effects of the PTP1B inhibitor CX08005.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the PTP1B inhibitor, CX08005.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target for the PTP1B inhibitor this compound?

A1: The primary known off-target for this compound is T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2. Due to the high sequence identity (~72%) in the catalytic domains of PTP1B and TCPTP, this compound exhibits similar inhibitory activity against both phosphatases.[1] Researchers should be aware of this cross-reactivity when interpreting experimental results.

Q2: What is the reported selectivity of this compound against other protein tyrosine phosphatases (PTPs)?

A2: this compound has been shown to be more selective for PTP1B when compared to several other PTPs. Studies have indicated that the inhibitory activity of this compound against LAR (Leukocyte Antigen-Related), SHP1 (Src homology region 2 domain-containing phosphatase-1), and VHR (Vaccinia H1-Related) is significantly lower than its activity against PTP1B and TCPTP.

Q3: Is there any available data on the selectivity of this compound against a broader kinase panel?

A3: Currently, there is no publicly available data from a broad kinase selectivity screen for this compound. As a PTP inhibitor, initial characterization has focused on its activity against other phosphatases. For comprehensive due diligence, especially if unexpected cellular phenotypes are observed, it is advisable for researchers to perform their own kinase profiling assays.

Q4: What are the potential functional consequences of TCPTP co-inhibition in my experiments?

A4: Both PTP1B and TCPTP are negative regulators of insulin (B600854) and leptin signaling pathways. However, TCPTP has distinct, non-redundant roles in regulating inflammatory responses and T-cell receptor signaling. Co-inhibition of TCPTP could therefore lead to phenotypes related to immune cell function, which may not be attributable to PTP1B inhibition alone. Careful experimental design, including the use of appropriate controls, is crucial to dissect these effects.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected effects on immune cell proliferation or activation. Co-inhibition of TCPTP, which is a key regulator of T-cell receptor signaling.- Use a structurally distinct PTP1B inhibitor with a different selectivity profile as a control.- If available, use cell lines or animal models with genetic knockout or knockdown of TCPTP to confirm if the observed phenotype is TCPTP-dependent.- Measure the phosphorylation status of known TCPTP-specific substrates.
Cellular phenotype is inconsistent with known PTP1B functions. The phenotype may be due to inhibition of an uncharacterized off-target kinase or phosphatase.- Perform a broad kinase or phosphatase screening assay with this compound.- Conduct target deconvolution studies using chemical proteomics approaches to identify the cellular binding partners of this compound in your experimental system.
Variability in experimental results between different batches of this compound. The purity and composition of the inhibitor may vary.- Ensure you are using a high-purity grade of this compound (>98%).- Prepare fresh stock solutions and store them appropriately, as compound degradation can affect activity.

Data Presentation

Table 1: Selectivity Profile of this compound Against a Panel of PTPs

TargetIC50 (µM)Relative Selectivity vs. PTP1B
PTP1B ~ 0.781[2][3]1x
TCPTP Similar to PTP1B[1]~ 1x
LAR Much lower activity than PTP1B> 10x (estimated)
SHP1 Much lower activity than PTP1B> 10x (estimated)
VHR Much lower activity than PTP1B> 10x (estimated)

Note: Precise IC50 values for LAR, SHP1, and VHR are not publicly available, but have been described as being significantly lower in inhibitory activity compared to PTP1B.

Experimental Protocols

Protocol: Assessing PTP Inhibitor Selectivity

This protocol outlines a general method for determining the selectivity of a PTP inhibitor like this compound against a panel of protein tyrosine phosphatases.

1. Reagents and Materials:

  • Recombinant human PTP enzymes (PTP1B, TCPTP, SHP1, LAR, etc.)
  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)
  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
  • This compound stock solution (in DMSO)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare a serial dilution of this compound in assay buffer.
  • In a 96-well plate, add the diluted this compound to the appropriate wells. Include a DMSO-only control.
  • Add the recombinant PTP enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
  • Initiate the phosphatase reaction by adding the substrate to each well.
  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
  • Stop the reaction (if necessary, depending on the substrate used).
  • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
  • Calculate the percent inhibition for each concentration of this compound.
  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each PTP enzyme.

3. Data Analysis:

  • The selectivity is determined by comparing the IC50 value for PTP1B to the IC50 values for the other PTPs in the panel.

Mandatory Visualizations

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds p_Insulin_Receptor p-IR Insulin_Receptor->p_Insulin_Receptor Autophosphorylation p_IRS p-IRS p_Insulin_Receptor->p_IRS Phosphorylates IRS IRS Proteins PI3K_Akt_Pathway PI3K/Akt Pathway p_IRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->p_Insulin_Receptor Dephosphorylates PTP1B->p_IRS This compound This compound This compound->PTP1B Inhibits TCPTP TCPTP (Off-Target) This compound->TCPTP Inhibits TCPTP->p_Insulin_Receptor Dephosphorylates

Caption: PTP1B and TCPTP in the Insulin Signaling Pathway.

Experimental_Workflow Start Start: Test Compound (this compound) Primary_Assay Primary Assay: PTP1B Inhibition Start->Primary_Assay Determine_IC50 Determine PTP1B IC50 Primary_Assay->Determine_IC50 Selectivity_Panel Selectivity Panel Screening Determine_IC50->Selectivity_Panel PTP_Panel PTP Panel (TCPTP, SHP1, etc.) Selectivity_Panel->PTP_Panel Kinase_Panel Kinase Panel (Optional but Recommended) Selectivity_Panel->Kinase_Panel Analyze_Selectivity Analyze Selectivity Profile PTP_Panel->Analyze_Selectivity Kinase_Panel->Analyze_Selectivity Cell_Based_Assay Cell-Based Assays Analyze_Selectivity->Cell_Based_Assay Phenotype_Analysis Phenotypic Analysis & Target Validation Cell_Based_Assay->Phenotype_Analysis End End: Characterized Inhibitor Phenotype_Analysis->End

Caption: Workflow for Assessing Inhibitor Selectivity.

Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound Is_Immune_Related Is the phenotype immune-related? Start->Is_Immune_Related Consider_TCPTP Hypothesis: TCPTP Co-inhibition Is_Immune_Related->Consider_TCPTP Yes Not_Immune_Related Is the phenotype inconsistent with known PTP1B/TCPTP biology? Is_Immune_Related->Not_Immune_Related No Validate_TCPTP Validate with TCPTP KO/KD or TCPTP-specific readouts Consider_TCPTP->Validate_TCPTP Consider_Other_Off_Target Hypothesis: Novel Off-Target Not_Immune_Related->Consider_Other_Off_Target Yes On_Target_Effect Consider novel on-target (PTP1B) biology Not_Immune_Related->On_Target_Effect No Validate_Other Validate with broad profiling (e.g., kinase screen) and chemical proteomics Consider_Other_Off_Target->Validate_Other

References

Technical Support Center: Minimizing CX08005 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the potential cytotoxicity of CX08005 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound enhances insulin sensitivity, leading to increased glucose uptake in cells.[1][2] It has shown potential therapeutic benefits for insulin resistance and nonalcoholic fatty liver disease.[1][2]

Q2: Is this compound known to be cytotoxic?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound in various cell lines. As with many small molecule inhibitors, cytotoxicity can be a concern and is often cell-type dependent and related to concentration and exposure time. Therefore, it is crucial to empirically determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.

Q3: What are the potential general causes of cytotoxicity with small molecule inhibitors like this compound?

Potential causes of cytotoxicity from small molecule inhibitors can include:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[3]

  • Prolonged Exposure: Continuous exposure to a compound can disrupt normal cellular processes and lead to cumulative toxicity.[3]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[3]

  • Off-Target Effects: The inhibitor may interact with other cellular targets besides PTP1B, leading to unintended toxic consequences.

  • Metabolite Toxicity: The metabolic breakdown of the compound by the cells could produce toxic byproducts.

Troubleshooting Guide: High Cell Death Observed After this compound Treatment

If you are observing significant cell death after treating your cells with this compound, consider the following troubleshooting steps:

Issue Possible Cause Recommended Solution
High Cell Death Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value (IC50 = 0.781 µM for PTP1B).
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3]
Cell line is particularly sensitive.Some cell lines are more susceptible to chemical treatments. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time.
Compound degradation or impurity.Purchase this compound from a reputable supplier. Ensure proper storage of the compound and stock solutions to prevent degradation.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for conducting a dose-response experiment to identify the optimal concentration range of this compound for your experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and below 0.5%.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated control wells and solvent-only control wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Time-Course Experiment to Minimize Exposure Time

This protocol helps determine the minimum exposure time required for this compound to exert its biological effect while minimizing cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Seed your cells as described in Protocol 1. Treat the cells with a predetermined, non-toxic concentration of this compound.

  • Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess the desired biological endpoint (e.g., phosphorylation of a downstream target of PTP1B) and cell viability in parallel plates.

  • Analysis: Determine the earliest time point at which the desired biological effect is observed without a significant decrease in cell viability.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198.5 ± 4.8
195.1 ± 6.1
1082.3 ± 7.5
5045.7 ± 8.2
10015.9 ± 4.3

Table 2: Example Time-Course Data for this compound Effect vs. Cytotoxicity

Time (hours)Biological Effect (% of Max)% Cell Viability (Mean ± SD)
00100 ± 4.5
63599.1 ± 3.8
127897.6 ± 5.1
249596.2 ± 4.9
489885.4 ± 6.3
729970.1 ± 7.8

Visualizations

InsulinSignalingPathway cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor IRS IRS Proteins InsulinReceptor->IRS Phosphorylates Insulin Insulin Insulin->InsulinReceptor Binds PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

CytotoxicityWorkflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze_data Analyze Data and Determine IC50 viability_assay->analyze_data optimize Optimize Concentration and Exposure Time analyze_data->optimize end End optimize->end

Caption: Experimental workflow for determining the cytotoxic potential of this compound.

TroubleshootingFlowchart start High Cell Death Observed? check_conc Is Concentration Optimized? start->check_conc Yes check_time Is Exposure Time Minimized? check_conc->check_time Yes perform_dose_response Action: Perform Dose-Response Curve check_conc->perform_dose_response No check_solvent Is Solvent Concentration < 0.5%? check_time->check_solvent Yes perform_time_course Action: Perform Time-Course Experiment check_time->perform_time_course No check_cell_line Is the Cell Line Known to be Sensitive? check_solvent->check_cell_line Yes run_solvent_control Action: Run Solvent-Only Control check_solvent->run_solvent_control No consider_alternatives Action: Consider Alternative Cell Line or Extensive Optimization check_cell_line->consider_alternatives Yes end Problem Resolved check_cell_line->end No perform_dose_response->end perform_time_course->end run_solvent_control->end consider_alternatives->end

References

Addressing poor cell permeability of PTP1B inhibitors like CX08005.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a special focus on addressing the common challenge of poor cell permeability observed with inhibitors like CX08005.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is PTP1B and why is it a therapeutic target?

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate (B84403) groups from tyrosine residues on other proteins.[1] It acts as a key negative regulator in several critical signaling pathways, including the insulin (B600854) and leptin pathways.[1][2][3][4] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling.[2][5] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[3][4] Therefore, inhibiting PTP1B is considered a promising therapeutic strategy to enhance insulin sensitivity and treat these metabolic disorders.[1][5]

Q2: What is this compound?

This compound is a competitive inhibitor of PTP1B.[6][7][8] It binds to the catalytic P-loop of the enzyme to block its activity.[7][9] In preclinical studies, this compound has been shown to improve insulin sensitivity in obese mice and enhance insulin-induced glucose uptake in adipocytes and myotubes.[9]

Troubleshooting Poor Cellular Efficacy

Q3: My PTP1B inhibitor, like this compound, shows high potency in biochemical assays but low efficacy in my cell-based experiments. Why is this happening?

This is a common challenge in the development of PTP1B inhibitors. The primary reason for this discrepancy is often poor cell permeability.[5][7][10][11][12] The active site of PTP1B is highly polar and positively charged, which means that potent inhibitors designed to bind this site are often negatively charged or highly polar themselves.[10][13] These characteristics hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[5][13] While this compound is reported to have better cell membrane permeability than some other inhibitors, its efficacy can still be limited by cellular uptake.[7]

Q4: How can I confirm that poor cell permeability is the cause of low activity in my experiments?

To determine if poor permeability is the issue, you should perform experiments to quantify the amount of the inhibitor that is actually getting inside the cells. Two common approaches are:

  • Directly measure the intracellular concentration of the compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Perform a cell permeability assay , such as the Caco-2 or PAMPA assay, to determine the compound's apparent permeability coefficient (Papp).[16][17]

Q5: My inhibitor's cellular activity is low. Besides permeability, what other factors should I consider?

While permeability is a major factor, other issues can contribute to low cellular efficacy. Consider the following:

  • Inhibitor Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.[14]

  • Active Efflux: The inhibitor might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its target.[16] An efflux ratio can be calculated from bidirectional Caco-2 assays to investigate this.[16]

  • Nonspecific Binding: The compound may bind nonspecifically to proteins in the culture serum or to the plastic of the culture plate, reducing the effective concentration available to the cells.[18]

  • Assay Conditions: Ensure that factors like cell passage number, seeding density, and timing of analysis are optimized and consistent, as these can influence experimental outcomes.[19]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting PTP1B inhibitors that show a discrepancy between biochemical and cellular activity.

G cluster_0 cluster_1 A High Potency in Biochemical Assay (e.g., IC50) B Low Efficacy in Cell-Based Assay A->B BUT C Is the inhibitor stable in culture medium? B->C D Assess Compound Stability (e.g., LC-MS over time) C->D No E Is the inhibitor cell permeable? C->E Yes L Problem Identified: Instability D->L F Perform Permeability Assay (e.g., Caco-2, PAMPA) E->F Unsure I Measure Intracellular Concentration (LC-MS/MS) E->I No J Optimize Assay Conditions (e.g., serum concentration, incubation time) E->J Yes G Is there active efflux? F->G H Calculate Efflux Ratio (Papp B-A / Papp A-B) G->H Unsure K Problem Identified: Poor Permeability/Efflux H->K I->K G cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Gene Transcription (Appetite Regulation) STAT3->Gene PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates This compound This compound This compound->PTP1B inhibits

References

CX08005 stability issues in long-term cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of CX08005 in long-term cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 of 0.781 μM. It binds to the catalytic P-loop of the enzyme. By inhibiting PTP1B, this compound enhances insulin-induced glucose uptake in adipocytes and myotubes in vitro and improves insulin (B600854) sensitivity in obese mice.

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -20°C or -80°C to minimize freeze-thaw cycles. The powdered form should be stored at +4°C.

Q3: What is the stability of this compound in aqueous cell culture media?

A3: There is limited publicly available data specifically detailing the long-term stability of this compound in aqueous cell culture media at 37°C. As with many small molecules, the stability in physiological buffer solutions over extended periods can be a concern and may be influenced by factors such as pH, media composition, and cellular metabolism. For long-term experiments, potential degradation of the compound should be taken into consideration.

Q4: How often should the cell culture medium containing this compound be replaced in a long-term experiment?

A4: Given the potential for degradation in aqueous solutions, it is best practice to replace the medium with freshly prepared this compound every 24 to 48 hours. This helps to maintain a consistent concentration of the active compound and ensures the replenishment of essential nutrients for the cells.

Troubleshooting Guide

Issue 1: Decreased or inconsistent efficacy of this compound in experiments lasting several days or weeks.

This is a common issue when working with small molecules in long-term cell culture. The table below outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Compound Degradation: this compound may be degrading in the aqueous culture medium at 37°C.1. Increase Media Change Frequency: Replace the media with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound. 2. Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. (See Experimental Protocols section).
Cellular Metabolism: Cells may be metabolizing this compound into less active or inactive forms.1. Investigate Metabolic Pathways: If feasible, use techniques like LC-MS to analyze the cell culture supernatant for potential metabolites of this compound. 2. Consider Co-treatment with Metabolic Inhibitors: If a specific metabolic pathway is identified, consider co-treatment with an inhibitor of that pathway, ensuring the inhibitor does not have off-target effects on your experiment.
Development of Cellular Resistance: Cells may develop resistance mechanisms, such as the upregulation of drug efflux pumps (e.g., P-glycoprotein).1. Monitor Efflux Pump Expression: Use qPCR or Western blotting to check for changes in the expression of common drug efflux pumps over the course of the experiment. 2. Use Efflux Pump Inhibitors: If upregulation is observed, consider co-treatment with a known efflux pump inhibitor to see if it restores this compound efficacy.
Cell Line Instability: Long-term culture can lead to genetic and phenotypic drift in cell lines, affecting their response to treatment.1. Limit Passage Number: Use cells with a low passage number and maintain a detailed history of cell passages. 2. Regularly Authenticate Cell Lines: Perform cell line authentication (e.g., STR profiling) to ensure the identity and purity of your cell line. 3. Maintain Frozen Stocks: Periodically thaw a fresh vial of low-passage cells to restart your cultures.
Issue 2: High variability in experimental results between replicates or experiments.
Potential Cause Suggested Solution
Incomplete Solubilization: this compound may not be fully dissolved or may precipitate when diluted into the cell culture medium.1. Ensure Complete Dissolution: After diluting the DMSO stock into the pre-warmed medium, vortex or invert the tube gently to ensure a homogenous solution. Visually inspect for any precipitate before adding it to the cells. 2. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is well-tolerated by your cell line and does not exceed 0.5%. High concentrations of DMSO can affect cell health and compound solubility.
Inconsistent Cell Health and Density: Variations in cell viability or plating density can lead to inconsistent responses to this compound.1. Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. 2. Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well or flask at the start of every experiment.
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.1. Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated. 2. Use Appropriate Pipette Sizes: Use pipettes that are appropriate for the volumes being dispensed to maximize accuracy.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium at 37°C over time.

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into sterile tubes, one for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one aliquot and store it at -80°C until analysis.

  • Analyze the concentration of the remaining active this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the concentration of this compound against time to determine its half-life in the cell culture medium.

Illustrative Stability Data for this compound in DMEM at 37°C

Time (Hours)This compound Concentration (µM)Percent Remaining
010.0100%
69.191%
128.282%
246.565%
484.242%
722.121%

Note: This data is for illustrative purposes only and may not reflect the actual stability of this compound.

Visualizations

Signaling Pathway of PTP1B Inhibition

PTP1B_Inhibition cluster_insulin_signaling Insulin Signaling Pathway cluster_ptp1b_regulation PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS pIRS Phosphorylated IRS (p-IRS) IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation This compound This compound This compound->PTP1B Inhibition Troubleshooting_Workflow Start Start: Decreased this compound Efficacy Check_Degradation Assess Compound Stability in Media (Protocol 1) Start->Check_Degradation Degradation_Observed Is Degradation Significant? Check_Degradation->Degradation_Observed Increase_Media_Change Increase Media Change Frequency (every 24-48h) Degradation_Observed->Increase_Media_Change Yes Check_Metabolism Investigate Cellular Metabolism (LC-MS analysis) Degradation_Observed->Check_Metabolism No End Resolution Increase_Media_Change->End Metabolism_Observed Are Metabolites Detected? Check_Metabolism->Metabolism_Observed Consider_Metabolic_Inhibitors Consider Co-treatment with Metabolic Inhibitors Metabolism_Observed->Consider_Metabolic_Inhibitors Yes Check_Resistance Analyze Drug Efflux Pump Expression (qPCR/Western Blot) Metabolism_Observed->Check_Resistance No Consider_Metabolic_Inhibitors->End Resistance_Observed Is Upregulation Observed? Check_Resistance->Resistance_Observed Use_Efflux_Inhibitors Consider Co-treatment with Efflux Pump Inhibitors Resistance_Observed->Use_Efflux_Inhibitors Yes Check_Cell_Line Verify Cell Line Stability (Low Passage, Authentication) Resistance_Observed->Check_Cell_Line No Use_Efflux_Inhibitors->End Check_Cell_Line->End Stability_Factors cluster_factors Key Stability Factors cluster_influences Influencing Variables CX08005_Efficacy Consistent this compound Efficacy Compound_Stability Compound Stability in Media Compound_Stability->CX08005_Efficacy Cell_Health Consistent Cell Health & Viability Cell_Health->CX08005_Efficacy Protocol_Consistency Standardized Experimental Protocols Protocol_Consistency->CX08005_Efficacy Cell_Line_Integrity Cell Line Integrity (Low Passage, Authenticated) Cell_Line_Integrity->CX08005_Efficacy Media_Changes Frequent Media Changes Media_Changes->Compound_Stability Proper_Solubilization Proper Solubilization Proper_Solubilization->Compound_Stability Consistent_Seeding Consistent Seeding Density Consistent_Seeding->Cell_Health Regular_Monitoring Regular Monitoring Regular_Monitoring->Cell_Health Aseptic_Technique Good Aseptic Technique Aseptic_Technique->Cell_Line_Integrity

Technical Support Center: Overcoming Challenges in PTP1B Enzymatic Assays with CX08005

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CX08005 in Protein Tyrosine Phosphatase 1B (PTP1B) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4] It directly competes with the substrate to bind to the catalytic P-loop of the PTP1B enzyme.[1][2] By inhibiting PTP1B, this compound enhances insulin (B600854) signaling, making it a compound of interest for research into insulin resistance and related metabolic disorders.[1][5]

Q2: What is the reported IC50 value for this compound against PTP1B?

The half-maximal inhibitory concentration (IC50) of this compound for PTP1B has been reported to be approximately 0.781 µM (or 7.81 x 10⁻⁷ M).[2][5][6]

Q3: Is this compound selective for PTP1B?

This compound exhibits some selectivity for PTP1B over other protein tyrosine phosphatases. However, it shows similar inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP), which shares high sequence identity in the catalytic domain with PTP1B. Its activity against other phosphatases like LAR, SHP1, and VHR is significantly lower.[7]

Q4: What are the best practices for dissolving and storing this compound?

This compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry and dark environment.[6] Stock solutions in DMSO should be stored at -20°C for long-term use or at 4°C for short-term use.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values for this compound 1. Compound Precipitation: this compound may precipitate in the aqueous assay buffer if the final DMSO concentration is too low. 2. Enzyme Activity Variation: Inconsistent PTP1B enzyme activity between experiments. 3. Substrate Concentration: The substrate concentration is not appropriate for a competitive inhibitor assay.1. Ensure the final DMSO concentration in the assay is sufficient to maintain this compound solubility, typically between 1-5%. Perform a solubility test. 2. Use a consistent lot of PTP1B enzyme and ensure proper storage and handling. Run a positive control inhibitor to check for assay consistency. 3. For a competitive inhibitor, the IC50 value is dependent on the substrate concentration. Use a substrate concentration at or below the Km value.
High Background Signal or Assay Noise 1. Substrate Instability: The substrate (e.g., pNPP) may be hydrolyzing spontaneously. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with phosphatases or interfering substances. 3. Reader Settings: Incorrect wavelength or settings on the plate reader.1. Prepare fresh substrate solution for each experiment. Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation. 2. Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. 3. Consult the assay kit protocol or literature for the correct absorbance wavelength for your chosen substrate (e.g., 405 nm for pNPP).[8]
Low or No PTP1B Inhibition by this compound 1. Inactive Compound: Degradation of this compound due to improper storage. 2. Inactive Enzyme: PTP1B enzyme has lost activity. 3. Incorrect Assay Conditions: pH, temperature, or buffer components are not optimal for PTP1B activity or this compound binding.1. Use a fresh aliquot of this compound stock solution. 2. Test the enzyme activity with a control substrate reaction without any inhibitor. 3. Ensure the assay buffer pH is between 5.5 and 7.0.[8][9] The optimal temperature is typically 30-37°C.[10][11]
This compound Appears to be an Aggregator Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition.1. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregate formation. 2. Perform a dose-response curve. Aggregators often show a very steep curve. 3. Characterize the mode of inhibition; true competitive inhibitors will show a change in apparent Km with no change in Vmax.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against PTP1B

Parameter Value Reference
IC500.75 ± 0.07 µM[5]
IC500.781 µM (7.81 x 10⁻⁷ M)[2][5][6]
Inhibition ModeCompetitive[1][2][3][4]

Table 2: Selectivity of this compound against various PTPs

PTP IC50 (µM)
PTP1B~0.78
TCPTPSimilar to PTP1B
LARMuch higher than PTP1B
SHP1Much higher than PTP1B
VHRMuch higher than PTP1B
(Data synthesized from reference[7])

Experimental Protocols

Detailed Methodology for PTP1B Enzymatic Assay with this compound

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

  • PTP1B Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.[9]

  • PTP1B Enzyme: Recombinant human PTP1B. Prepare a working solution in cold assay buffer. The final concentration may need to be optimized (e.g., 0.5 ng/µL).[11]

  • Substrate (pNPP): Prepare a stock solution of p-nitrophenyl phosphate (B84403) (pNPP) in assay buffer. The final concentration in the assay should be at or near the Km value for PTP1B.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Stop Solution: 1 M NaOH.

2. Assay Procedure (96-well plate format):

  • Prepare serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the assay buffer to create 10x working solutions. The final DMSO concentration in the well should not exceed 5%.[9]

  • Add 10 µL of the 10x this compound working solutions to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer with the same final DMSO concentration.

  • Add 40 µL of assay buffer to all wells.

  • Add 25 µL of the PTP1B enzyme working solution to all wells except the "no enzyme" control wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.

  • Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Read the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_no_inhibitor))

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS (p-IRS) IRS->pIRS Phosphorylation PI3K PI3K-Akt Pathway pIRS->PI3K activates GLUT4 GLUT4 Translocation Glucose Uptake PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates This compound This compound This compound->PTP1B inhibits

Caption: PTP1B signaling pathway in insulin regulation.

PTP1B_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate Add_CX Add this compound/Control to 96-well Plate Reagents->Add_CX CX08005_prep Prepare Serial Dilutions of this compound CX08005_prep->Add_CX Add_Enzyme Add PTP1B Enzyme Add_CX->Add_Enzyme Preincubation Pre-incubate at 30°C Add_Enzyme->Preincubation Add_Substrate Initiate with Substrate (pNPP) Preincubation->Add_Substrate Incubation Incubate at 30°C Add_Substrate->Incubation Stop_Rxn Stop Reaction (NaOH) Incubation->Stop_Rxn Read_Abs Read Absorbance at 405 nm Stop_Rxn->Read_Abs Calc_Inhibition Calculate % Inhibition Read_Abs->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Experimental workflow for a PTP1B inhibition assay.

Troubleshooting_Logic Start Inconsistent IC50 Value Check_Sol Check this compound Solubility Start->Check_Sol Check_Enzyme Verify Enzyme Activity Start->Check_Enzyme Check_Substrate Confirm Substrate Concentration Start->Check_Substrate Sol_OK Soluble? Check_Sol->Sol_OK Enzyme_OK Active? Check_Enzyme->Enzyme_OK Sub_OK [S] <= Km? Check_Substrate->Sub_OK Sol_OK->Check_Enzyme Yes Increase_DMSO Increase Final DMSO % Sol_OK->Increase_DMSO No Enzyme_OK->Check_Substrate Yes New_Enzyme Use Fresh Enzyme Aliquot Enzyme_OK->New_Enzyme No Adjust_Sub Adjust Substrate Concentration Sub_OK->Adjust_Sub No Check_Agg Test for Aggregation Sub_OK->Check_Agg Yes End Re-run Assay Increase_DMSO->End New_Enzyme->End Adjust_Sub->End Check_Agg->End

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Technical Support Center: Controlling for CX08005's Effect on TCPTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the PTP1B inhibitor CX08005. The primary focus is to address the experimental challenge posed by this compound's inhibitory activity against both its intended target, Protein Tyrosine Phosphatase 1B (PTP1B), and the closely related T-cell Protein Tyrosine Phosphatase (TCPTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it affect TCPTP?

A1: this compound is a small molecule designed as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] It binds to the catalytic P-loop of PTP1B, blocking its enzymatic activity.[1][3] However, due to the high sequence and structural homology (approximately 72-74% identity in their catalytic domains) between PTP1B and T-cell Protein Tyrosine Phosphatase (TCPTP), this compound also exhibits inhibitory activity against TCPTP.[4][5] This lack of absolute selectivity is a critical factor to consider in experimental design.

Q2: How can I confirm the inhibitory activity of my batch of this compound on both PTP1B and TCPTP?

A2: It is crucial to determine the half-maximal inhibitory concentration (IC50) for both enzymes using your specific experimental setup. An in vitro phosphatase assay with recombinant PTP1B and TCPTP proteins is the standard method. This will validate the compound's activity and establish the precise concentrations at which it affects each enzyme. A detailed protocol for this assay is provided below.

Q3: What are the essential positive and negative controls for cellular experiments involving this compound?

A3: Proper controls are vital for interpreting your results.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).[6] This accounts for any effects of the solvent itself.

    • Inactive Analog (if available): Use a structurally similar but biologically inactive version of this compound to ensure the observed phenotype is not due to non-specific chemical properties.[6]

  • Positive Controls:

    • Known PTP1B/TCPTP Substrates: Treat cells with ligands known to activate pathways regulated by PTP1B (e.g., insulin) or TCPTP (e.g., EGF, IFN-γ) to confirm that the signaling pathways are active in your cell model.[7][8]

    • Orthogonal Inhibitor: Use a structurally different, well-characterized inhibitor of PTP1B/TCPTP to confirm that the biological effect is due to phosphatase inhibition and not an off-target effect of the this compound chemical scaffold.[6]

Q4: How can I distinguish whether my observed cellular effect is due to inhibition of PTP1B, TCPTP, or both?

A4: This is the central challenge. A multi-pronged approach is necessary:

  • Molecular Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete either PTP1B (gene PTPN1) or TCPTP (gene PTPN2) in your cells. By treating these knockdown/knockout cells with this compound, you can isolate the effect of inhibiting the remaining phosphatase. For example, the effect of this compound in TCPTP-knockout cells can be attributed primarily to PTP1B inhibition.

  • Substrate-Specific Readouts: Analyze the phosphorylation status of downstream substrates that are preferentially regulated by one phosphatase over the other. For instance, PTP1B is a primary regulator of the Insulin Receptor (IR), while TCPTP has been shown to dephosphorylate JAK1, JAK3, and STAT1/STAT3.[4][8]

  • Dose-Response Analysis: Carefully analyze the dose-response curve of this compound for your phenotype. If the IC50 values for PTP1B and TCPTP are sufficiently different, you may be able to use concentrations of this compound that preferentially inhibit one enzyme over the other.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No effect observed after this compound treatment. 1. Compound Inactivity: The compound may have degraded. 2. Low Concentration: The concentration used is below the effective IC50 for your system. 3. Cell Model Insensitivity: The targeted pathway may not be active or relevant in your chosen cell line.1. Test the compound with a fresh batch. Confirm its activity using an in vitro phosphatase assay. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Confirm expression of PTP1B and TCPTP in your cells. Use a positive control (e.g., insulin stimulation) to ensure the pathway is functional.
Observed effect is much stronger or weaker than expected based on published PTP1B IC50 values. 1. Contribution from TCPTP: The phenotype is likely a combined effect of inhibiting both PTP1B and TCPTP. 2. Assay Conditions: Differences in buffer, substrate, or enzyme concentration can alter IC50 values.1. Perform experiments using PTP1B or TCPTP knockdown/knockout cells to dissect the contribution of each phosphatase. 2. Measure the IC50 for both enzymes in your specific assay conditions (see protocol below).
Inconsistent results between experiments. 1. Variable Compound Potency: Inconsistent thawing or storage of this compound stock solutions. 2. Cellular State: Variations in cell passage number, density, or serum conditions. 3. Pipetting Inaccuracy: Errors in preparing serial dilutions.1. Aliquot stock solutions after the first thaw and avoid repeated freeze-thaw cycles. 2. Standardize cell culture conditions rigorously. Use cells within a defined passage number range. 3. Use calibrated pipettes and prepare sufficient volumes of master mixes to minimize pipetting errors.[9]
High background signal in phosphatase assay. 1. Contaminated Reagents: Buffer components or enzyme preparations may be contaminated. 2. Substrate Instability: The phosphopeptide substrate may be degrading spontaneously. 3. Reader Settings: Incorrect wavelength or gain settings on the plate reader.1. Use fresh, high-purity reagents. Include a "no enzyme" control to measure background. 2. Check the stability of the substrate over the assay time course. 3. Consult the assay kit manual for optimal reader settings. Ensure you are using the correct plate type (e.g., black plates for fluorescence assays).[9]

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of protein tyrosine phosphatases (PTPs). The data highlights its potent inhibition of both PTP1B and the closely related TCPTP.

PhosphataseIC50 (nM)
PTP1B 781
TCPTP 475
LAR>10,000 (52% inhibition at 10 µM)
SHP1>10,000 (89% inhibition at 10 µM)
VHR>10,000 (60% inhibition at 10 µM)
Data derived from literature values. Actual IC50 may vary with experimental conditions.[5][10]

Table 2: Experimental IC50 Determination Template

Use this table to record and compare the IC50 values you determine experimentally for this compound against PTP1B and TCPTP.

Experiment DateEnzymeSubstrate UsedIC50 (µM)95% Confidence Interval
PTP1B
TCPTP

Experimental Protocols

Protocol 1: In Vitro PTP1B/TCPTP Inhibition Assay

This protocol describes a general method to determine the IC50 of this compound for recombinant PTP1B and TCPTP using a fluorogenic substrate.

Materials:

  • Recombinant human PTP1B and TCPTP (catalytic domains)

  • Phosphatase Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (for control and dilutions)

  • Black, flat-bottom 96-well assay plates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution series of this compound in DMSO. Then, make an intermediate dilution of each concentration in the Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Enzyme Preparation: Dilute recombinant PTP1B and TCPTP separately in ice-cold Assay Buffer to a working concentration (e.g., 2X final concentration).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate this compound dilution or DMSO vehicle control to the wells.

    • To initiate the reaction, add 20 µL of the 2X enzyme solution (PTP1B or TCPTP) to the appropriate wells. For background control wells, add 20 µL of Assay Buffer instead.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of 5X DiFMUP substrate solution (diluted in Assay Buffer) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the background control wells from all other wells.

    • Normalize the data by setting the average rate of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percent activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: siRNA-mediated Knockdown of PTPN2 (TCPTP)

This protocol provides a general workflow for transiently silencing TCPTP to isolate the effects of this compound on PTP1B.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Validated siRNA targeting human PTPN2 (TCPTP)

  • Non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Reagents for Western Blot analysis (see Protocol 3)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates so they reach 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 25 pmol of siRNA (either non-targeting control or PTPN2-targeting) in 100 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of transfection reagent in 100 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time should be determined empirically to achieve maximal protein knockdown.

  • Experimentation and Validation:

    • After the incubation period, treat the cells with this compound or vehicle for the desired duration.

    • Harvest a parallel set of wells to prepare cell lysates. Use Western Blotting to confirm the knockdown efficiency by probing for TCPTP protein levels. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Western Blot Analysis of Downstream Substrates

This protocol is for assessing the phosphorylation status of PTP1B and TCPTP substrates.

Materials:

  • Cell lysates from experimental cells (see Protocol 2)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-STAT3, anti-total-STAT3, anti-TCPTP, anti-PTP1B)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer and Laemmli sample buffer. Boil samples for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-STAT3) and a loading control.

Mandatory Visualizations

G cluster_PTP1B PTP1B Pathway cluster_TCPTP TCPTP Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR pIRS p-IRS pIR->pIRS PTP1B PTP1B pIR->PTP1B IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Metabolism Metabolic Response PI3K_Akt->Metabolism Cytokine Cytokine (e.g., IFN-γ) Cyt_R Cytokine Receptor Cytokine->Cyt_R pJAK p-JAK (Active) Cyt_R->pJAK JAK JAK1/3 pSTAT p-STAT pJAK->pSTAT TCPTP TCPTP pJAK->TCPTP STAT STAT1/3 Gene_Tx Gene Transcription (Inflammation, Proliferation) pSTAT->Gene_Tx This compound This compound This compound->PTP1B Inhibition This compound->TCPTP Inhibition (Off-Target)

Caption: Signaling pathways regulated by PTP1B and TCPTP, showing inhibition by this compound.

G start Start: Observe phenotype with this compound ic50 Step 1: Determine IC50 of this compound for both PTP1B and TCPTP (In Vitro Assay) start->ic50 knockdown Step 2: Generate cell lines with siRNA knockdown of: A) PTPN1 (PTP1B) B) PTPN2 (TCPTP) C) Non-targeting control ic50->knockdown treat Step 3: Treat all three cell lines (A, B, C) with this compound and vehicle control knockdown->treat phenotype Step 4: Measure cellular phenotype (e.g., viability, migration) treat->phenotype western Step 5: Measure phosphorylation of specific substrates (p-IR, p-STAT3) via Western Blot treat->western analyze Step 6: Analyze and Interpret Data phenotype->analyze western->analyze conclusion Conclusion: Attribute phenotype to PTP1B, TCPTP, or both analyze->conclusion

Caption: Experimental workflow to dissect the effects of this compound on PTP1B vs. TCPTP.

G start Problem: This compound effect is ambiguous q1 Is the effect abolished in TCPTP KD/KO cells? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res1 Conclusion: Effect is primarily TCPTP-dependent. ans1_yes->res1 q2 Is the effect abolished in PTP1B KD/KO cells? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res2 Conclusion: Effect is primarily PTP1B-dependent. ans2_yes->res2 res3 Conclusion: Effect is due to both PTP1B and TCPTP inhibition, or another off-target. ans2_no->res3

Caption: Logic diagram for troubleshooting the target of this compound's cellular effect.

References

Best practices for preparing and storing CX08005 stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of CX08005 stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and ethanol.[1] Both solvents can be used to prepare stock solutions up to a maximum concentration of 100 mM.[1] The choice of solvent may depend on the specific requirements of your downstream experiments and cellular models.

2. How do I calculate the amount of solvent needed to reconstitute this compound?

To prepare a stock solution of a specific concentration, use the following formula:

Volume of Solvent (mL) = [Mass of this compound (mg) / (Molecular Weight of this compound ( g/mol ) * Desired Concentration (mol/L))] * 1000

The molecular weight of this compound is 453.61 g/mol .[1] For batch-specific molecular weights, always refer to the Certificate of Analysis (CoA) provided with the product vial.[1]

Quantitative Data Summary: Solvent Volumes for Stock Solution Preparation

Desired ConcentrationMass of this compoundVolume of DMSO or Ethanol to Add
1 mM1 mg2.205 mL
5 mM1 mg0.441 mL
10 mM1 mg0.2205 mL
50 mM1 mg0.0441 mL
1 mM5 mg11.02 mL
5 mM5 mg2.205 mL
10 mM5 mg1.102 mL
50 mM5 mg0.2205 mL

Calculations are based on a molecular weight of 453.61 g/mol . Batch-specific variations may occur.[1]

3. What are the recommended storage conditions for solid this compound and its stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

Storage Conditions Summary

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid this compound 0 - 4°C (Dry and dark)[2]-20°C (Dry and dark)[2]
This compound Stock Solutions Not Recommended-20°C in tightly sealed aliquots[3]

For optimal stability, prepare stock solutions and then aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions stored at -20°C are generally stable for up to one month.[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.536 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For 4.536 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C in a dark environment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon thawing - The concentration of the stock solution is too high.- The solution was not fully dissolved initially.- Repeated freeze-thaw cycles.- Gently warm the solution in a 37°C water bath and vortex to redissolve.- If precipitation persists, consider preparing a lower concentration stock solution.- Always aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inconsistent experimental results - Degradation of the stock solution.- Inaccurate initial concentration.- Prepare a fresh stock solution from solid this compound.- Ensure the stock solution has been stored properly at -20°C and protected from light.- Verify calculations and use calibrated equipment for solution preparation.
Difficulty dissolving the compound - Insufficient solvent volume.- Low-quality solvent.- Ensure the correct volume of solvent is added for the desired concentration.- Use high-purity, anhydrous DMSO or ethanol.- Gentle warming and vortexing can aid dissolution.

Visual Workflows

Workflow for Preparing and Storing this compound Stock Solutions

G A Start: Solid this compound B Equilibrate to Room Temperature A->B C Weigh this compound B->C D Add Anhydrous Solvent (DMSO or Ethanol) C->D E Vortex to Dissolve D->E F Check for Complete Dissolution E->F G Precipitate Observed F->G No I Aliquot into Single-Use Vials F->I Yes H Gentle Warming and Vortexing G->H H->F J Store at -20°C (Protected from Light) I->J K End: Ready for Experimental Use J->K

Caption: A logical workflow for the preparation and storage of this compound stock solutions.

Troubleshooting Logic for this compound Solution Issues

G A Start: Experimental Issue Observed B Precipitation in Stock Solution? A->B C Inconsistent Results? A->C D Difficulty Dissolving? A->D E Warm and Vortex Solution B->E Yes F Prepare Fresh Stock Solution C->F Yes G Verify Solvent and Calculations D->G Yes H End: Issue Resolved E->H F->H G->H

Caption: A troubleshooting decision tree for common issues with this compound solutions.

References

Validation & Comparative

A Comparative Analysis of CX08005 and Other PTP1B Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of CX08005, a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with other prominent PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and Claramine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of supporting experimental data and methodologies to facilitate informed decisions in the pursuit of new therapeutic strategies for metabolic diseases.

Protein Tyrosine Phosphatase 1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. The following sections present a comparative analysis of the in vitro and in vivo efficacy of this compound against other notable PTP1B inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The in vitro inhibitory activities of this compound, Trodusquemine, and JTT-551 against the PTP1B enzyme have been quantified through various studies. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters for evaluating the potency of these inhibitors. While a direct head-to-head comparison in a single study is not available, the data from individual studies provide valuable insights.

InhibitorIC50 (μM)Ki (μM)Mechanism of ActionSelectivity Notes
This compound 0.781[1]-Competitive[2]Exhibits some selectivity for PTP1B over other protein tyrosine phosphatases, except for TCPTP.
Trodusquemine (MSI-1436) ~1[3]-Non-competitive, Allosteric[3]Demonstrates 200-fold selectivity for PTP1B over its closest homolog, TCPTP.
JTT-551 -0.22[4]Mixed-type[4]Shows clear selectivity against other PTPs like CD45 and LAR (Ki >30 μM), with a Ki of 9.3 μM for TCPTP.[4]
Claramine Not specified-Not specifiedDisplays selective inhibition of PTP1B over its closest related phosphatase TC-PTP, with efficacy reported to be comparable to Trodusquemine.[5][6]

In Vivo Efficacy: Preclinical Evidence

The therapeutic potential of these PTP1B inhibitors has been evaluated in various animal models of obesity and type 2 diabetes, primarily in diet-induced obese (DIO) and genetically diabetic (db/db or KKAy) mice.

InhibitorAnimal Model(s)Key In Vivo Effects
This compound DIO mice, KKAy miceAmeliorated glucose intolerance, improved insulin sensitivity, and enhanced insulin-stimulated glucose disposal.[2]
Trodusquemine (MSI-1436) ob/ob mice, LDLR-/- miceSuppresses appetite, promotes weight loss, rescues hyperglycemia, and protects against atherosclerotic plaque formation.[3][7]
JTT-551 DIO mice, ob/ob mice, db/db miceImproved glucose metabolism, enhanced leptin signaling leading to an anti-obesity effect, and reduced blood glucose levels.[4][8]
Claramine Diabetic miceEffectively restored glycemic control in diabetic mice as determined by glucose and insulin tolerance tests; a single dose suppressed feeding and caused weight loss.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the characterization of these PTP1B inhibitors.

In Vitro PTP1B Inhibition Assay

A common method to determine the inhibitory activity of compounds against PTP1B involves the use of a recombinant human PTP1B enzyme and a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is diluted in an appropriate assay buffer. The substrate, pNPP, is also prepared in the same buffer.

  • Inhibitor Incubation: The PTP1B enzyme is pre-incubated with varying concentrations of the inhibitor compound (e.g., this compound, JTT-551) for a specified period at a controlled temperature.

  • Enzymatic Reaction: The reaction is initiated by adding the pNPP substrate to the enzyme-inhibitor mixture.

  • Signal Detection: The enzymatic reaction results in the production of p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to that of a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

For determining the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using methods like the Lineweaver-Burk plot.[2]

In Vivo Glucose and Insulin Tolerance Tests

Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are standard procedures to assess glucose metabolism and insulin sensitivity in animal models.

Glucose Tolerance Test (GTT) Protocol:

  • Fasting: Mice are fasted for a specific period (e.g., 6-16 hours) with free access to water.[4][9][10][11]

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from the tail vein.[9][11]

  • Glucose Administration: A bolus of glucose is administered either orally (gavage) or via intraperitoneal (IP) injection.[9][11]

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT) Protocol:

  • Fasting: Similar to the GTT, mice are fasted for a defined period.[12][13]

  • Baseline Glucose Measurement: A baseline blood glucose level is taken.[12][13]

  • Insulin Administration: A specific dose of insulin is administered via IP injection.[12][13]

  • Blood Glucose Monitoring: Blood glucose levels are monitored at various intervals after insulin injection (e.g., 15, 30, 60 minutes).[13]

  • Data Analysis: The rate of glucose clearance from the blood is analyzed to determine insulin sensitivity.

Visualizing the Mechanisms

To better understand the context of PTP1B inhibition and the experimental approaches, the following diagrams are provided.

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor PTP1B Inhibitor (e.g., this compound) Inhibitor->PTP1B Inhibits

PTP1B's role in the insulin signaling pathway.

PTP1B_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PTP1B Enzyme, pNPP Substrate, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate PTP1B with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Initiate Reaction (Add pNPP Substrate) Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

A typical workflow for a PTP1B inhibition assay.

Conclusion

This compound emerges as a potent competitive inhibitor of PTP1B with demonstrated in vivo efficacy in improving insulin sensitivity and glucose metabolism. When compared to other inhibitors, it presents a distinct profile. Trodusquemine, an allosteric inhibitor, shows strong efficacy and high selectivity. JTT-551, a mixed-type inhibitor, also displays significant in vivo effects on both glucose and lipid metabolism. Claramine, while less characterized quantitatively in the available literature, shows promise with effects comparable to Trodusquemine.

The choice of a lead candidate for further development will depend on a variety of factors including potency, selectivity, mechanism of action, pharmacokinetic properties, and safety profiles. The data presented in this guide, compiled from various preclinical studies, provides a foundational basis for such comparative evaluations. It is important to note that direct comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of the relative efficacy of these promising PTP1B inhibitors.

References

A Comparative Guide to PTP1B Inhibitors: CX08005 vs. Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: CX08005 and Trodusquemine (B1662500) (MSI-1436). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and Trodusquemine, offering a direct comparison of their inhibitory activities and molecular characteristics.

FeatureThis compoundTrodusquemine (MSI-1436)
Mechanism of Action Competitive Inhibitor[3][4]Non-competitive, Allosteric Inhibitor[2][5][6]
IC50 Value 0.781 µM[4][7]~1 µM[5][8]
Selectivity Exhibits some selectivity for PTP1B over other PTPs, except for TCPTP where the IC50 is similar.[7][9]200-fold more selective for PTP1B over its closest homolog, TCPTP (IC50 ~224 µM).[8][10]
Chemical Class Small MoleculeNaturally-occurring Aminosterol[5][10]
Molecular Weight 453.61 g/mol [4]685.07 g/mol [5]

In Vitro and In Vivo Effects

This compound has been shown to directly enhance insulin action. In vitro, it boosts insulin-induced glucose uptake in 3T3-L1 adipocytes and C2C12 myotubes and increases the phosphorylation of key insulin signaling molecules like IRβ and IRS1 in hepatocytes.[3] In vivo studies in diet-induced obese (DIO) and KKAy mice demonstrated that this compound improves glucose intolerance and insulin sensitivity.[3] Specifically, it enhanced insulin-stimulated glucose disposal and uptake in muscle and fat tissues.[3]

Trodusquemine exhibits a broader range of effects. As a PTP1B inhibitor, it enhances both insulin and leptin signaling.[10][11] In preclinical models, it has been shown to suppress appetite, lead to fat-specific weight loss, and improve plasma insulin and leptin levels.[11] Beyond metabolic effects, Trodusquemine has demonstrated potential in tissue regeneration, neuroprotection, and reducing atherosclerosis.[5][10][12] It is a naturally occurring aminosterol, originally isolated from the dogfish shark.[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

PTP1B Inhibition Assay (General Protocol using pNPP)

This protocol outlines a common method to determine the inhibitory activity of compounds against PTP1B using a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[14]

  • p-nitrophenyl phosphate (pNPP) substrate solution (e.g., 2 mM in assay buffer)[14]

  • Test compounds (this compound or Trodusquemine) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing either the test compound or a vehicle control.

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[14]

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14][15]

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).[14]

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[14]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Insulin-Stimulated Glucose Uptake Assay

This protocol describes how to measure the effect of PTP1B inhibitors on glucose uptake in cultured cells, such as adipocytes or myotubes.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • Glucose-free culture medium

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Insulin

  • Test compounds (this compound or Trodusquemine)

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture and differentiate the cells in appropriate multi-well plates.

  • Serum-starve the cells for a few hours.

  • Pre-treat the cells with the test compounds at desired concentrations for a specified duration.

  • Stimulate the cells with a submaximal concentration of insulin.

  • Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS to remove extracellular glucose analog.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

Signaling Pathways and Experimental Workflows

Visual representations of the PTP1B-regulated insulin signaling pathway and a typical experimental workflow for inhibitor screening are provided below using Graphviz.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicles AKT->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation PTP1B PTP1B PTP1B->IR PTP1B->IRS dephosphorylates Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound This compound->PTP1B inhibits (competitive) Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits (allosteric)

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

PTP1B_Inhibitor_Screening_Workflow start Start: Compound Library assay_dev PTP1B Enzymatic Assay (e.g., pNPP substrate) start->assay_dev primary_screen Primary Screening (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds selectivity Selectivity Profiling (vs. other PTPs like TCPTP) dose_response->selectivity cell_based Cell-Based Assays (e.g., Glucose Uptake) selectivity->cell_based in_vivo In Vivo Efficacy Studies (e.g., DIO mice) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A generalized workflow for the screening and validation of PTP1B inhibitors.

References

A Head-to-Head Battle: Competitive vs. Allosteric PTP1B Inhibitors in the Fight Against Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapeutics targeting insulin (B600854) resistance, a hallmark of type 2 diabetes and obesity, has zeroed in on Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme acts as a critical negative regulator of the insulin signaling pathway. Its inhibition is a promising strategy to enhance insulin sensitivity. Two principal classes of small molecule inhibitors have emerged: competitive and allosteric. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic development of next-generation PTP1B-targeted therapies.

Mechanism of Action: A Tale of Two Binding Sites

Competitive inhibitors of PTP1B directly target the enzyme's active site. This catalytic pocket is highly conserved across the protein tyrosine phosphatase family, presenting a significant challenge for achieving inhibitor selectivity.[1][2][3] These inhibitors typically mimic the phosphotyrosine substrate, physically blocking its access and preventing the dephosphorylation of key insulin signaling proteins like the insulin receptor (IR) and insulin receptor substrate (IRS).[3]

In contrast, allosteric inhibitors bind to a distinct, less conserved site on PTP1B, approximately 20 Å away from the catalytic center.[4][5] This binding event induces a conformational change in the enzyme, ultimately rendering the active site catalytically incompetent.[4][5] This indirect mechanism of inhibition offers a potential solution to the selectivity issue that has plagued the development of competitive inhibitors.[1][2]

Quantitative Comparison of PTP1B Inhibitors

The following tables summarize key quantitative data for representative competitive and allosteric PTP1B inhibitors, providing a basis for direct comparison of their potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of PTP1B Inhibitors
Inhibitor Type PTP1B IC50 (µM) Selectivity (Fold difference in IC50 vs. TCPTP)
Competitive Inhibitors
ErtiprotafibCompetitive>20[6]Low (also targets PPARα/γ and IKK-β)[6][7][8]
Compound 10aCompetitive0.19[9]~31-fold vs. TCPTP, ~83-fold vs. SHP2[9]
CD00466Competitive0.73[9]~31-fold vs. TCPTP[9]
Compound 4bCompetitive3.33[10]>30-fold vs. TCPTP[10]
Allosteric Inhibitors
Trodusquemine (MSI-1436)Allosteric1[11]~224-fold vs. TCPTP[9]
Compound 3Allosteric9.4[1]~6.6-fold vs. TCPTP[1]
H3AllostericN/AHigh selectivity over TCPTP and SHP2[4]
H9AllostericN/AHigh selectivity over TCPTP and SHP2[4]
LXQ-87Allosteric1.061[12]N/A
3,3'-di-O-methylellagic acidAllosteric (Non-competitive)3.77[13]N/A
ScutellareinAllosteric (Non-competitive)3.08[13]N/A
Table 2: In Vivo Efficacy of PTP1B Inhibitors in Animal Models of Insulin Resistance
Inhibitor Type Animal Model Key Findings Reference
Competitive Inhibitors
ErtiprotafibCompetitiveInsulin-resistant rodent modelsLowered fasting blood glucose and insulin levels; Improved glucose tolerance.[8]
Allosteric Inhibitors
Trodusquemine (MSI-1436)Allostericob/ob and db/db miceSuppressed appetite, promoted weight loss, and rescued hyperglycemia.[11]
Trodusquemine (MSI-1436)AllostericMice on a high-fat dietReversed the build-up of fat in arteries.[14]
DPM-1001 (Trodusquemine analog)AllostericAnimal models of diet-induced obesityOrally bioavailable; enhanced insulin and leptin signaling.[15]
LXQ-87AllostericDiabetic BKS db/db miceSignificantly decreased blood glucose levels.[12]

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is crucial to visualize the insulin signaling pathway and the experimental workflows used to assess their efficacy.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Comp_Inhibitor Competitive Inhibitor Comp_Inhibitor->PTP1B inhibits (active site) Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->PTP1B inhibits (allosteric site)

Caption: Insulin signaling pathway and points of PTP1B inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay PTP1B Enzymatic Assay (pNPP Substrate) Determine_IC50_Ki Determine IC50 & Ki Enzyme_Assay->Determine_IC50_Ki Selectivity_Assay Selectivity Profiling (vs. TCPTP, SHP2, etc.) Determine_IC50_Ki->Selectivity_Assay Cell_Culture Culture Insulin-Responsive Cells (e.g., HepG2, 3T3-L1) Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Insulin_Stimulation Insulin Stimulation Inhibitor_Treatment->Insulin_Stimulation Western_Blot Western Blot for p-IR, p-Akt Insulin_Stimulation->Western_Blot Glucose_Uptake_Assay Glucose Uptake Assay Insulin_Stimulation->Glucose_Uptake_Assay Animal_Model Induce Insulin Resistance in Animal Model (e.g., HFD mice) Inhibitor_Admin Administer Inhibitor Animal_Model->Inhibitor_Admin OGTT Oral Glucose Tolerance Test (OGTT) Inhibitor_Admin->OGTT ITT Insulin Tolerance Test (ITT) Inhibitor_Admin->ITT Tissue_Analysis Tissue Analysis (Western Blot, Gene Expression) ITT->Tissue_Analysis

Caption: Experimental workflow for evaluating PTP1B inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PTP1B inhibitors.

PTP1B Enzymatic Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of each inhibitor dilution.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of recombinant PTP1B enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Insulin Receptor Phosphorylation Assay (Western Blot)

This assay assesses the ability of PTP1B inhibitors to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.

Materials:

  • Insulin-responsive cells (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitors

  • Human insulin

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

  • Stimulate the cells with 100 nM insulin for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]

  • Determine the protein concentration of the lysates using a BCA assay.[16]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[16][17]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.[16][18]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IR to normalize for protein loading.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) in Mice

These in vivo tests are crucial for evaluating the effect of PTP1B inhibitors on glucose metabolism and insulin sensitivity in a whole-animal model.

Oral Glucose Tolerance Test (OGTT) Protocol:

  • Fast mice for 6 hours with free access to water.[6]

  • Administer the test inhibitor via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.[4]

  • Administer a glucose solution (2 g/kg body weight) via oral gavage.[4][6]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[4][19]

  • Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) Protocol:

  • Fast mice for 4-6 hours with free access to water.[20]

  • Administer the test inhibitor at a predetermined time before the insulin challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.[20]

  • Administer human insulin (0.75 U/kg body weight) via IP injection.[9][21]

  • Collect blood samples at 15, 30, and 60 minutes post-insulin injection and measure blood glucose levels.[21]

  • Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Conclusion: A Promising Path Forward with Allosteric Inhibition

While competitive PTP1B inhibitors have demonstrated efficacy, their development has been hampered by challenges in achieving selectivity due to the highly conserved nature of the active site.[1][3] Allosteric inhibitors, by targeting a less conserved site, offer a compelling alternative with the potential for greater specificity and, consequently, a better safety profile.[1][2] The data presented in this guide highlight the promise of allosteric inhibitors, with compounds like Trodusquemine showing significant in vivo efficacy and high selectivity.[11]

Future drug discovery efforts should continue to focus on the identification and optimization of novel allosteric PTP1B inhibitors. A thorough understanding of the structural basis of allosteric inhibition will be crucial for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of these promising new drug candidates in the ongoing battle against insulin resistance and its associated metabolic diseases.

References

CX08005: A Comparative Analysis of its Selectivity Against Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of CX08005, a known Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, against a panel of other protein tyrosine phosphatases (PTPs). The data presented is intended to offer an objective overview of this compound's performance and assist researchers in evaluating its potential for target-specific therapeutic development.

Selectivity Profile of this compound

This compound demonstrates notable selectivity for PTP1B, a key negative regulator in the insulin (B600854) signaling pathway.[1][2] Its inhibitory activity has been evaluated against several other PTPs to determine its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein tyrosine phosphatases.

Protein Tyrosine PhosphataseIC50 (μM)
PTP1B0.781
TCPTP~0.781
LAR>100
SHP1>100
VHR>100

Data sourced from a study on the therapeutic potential of this compound.[3]

The data reveals that this compound is a potent inhibitor of PTP1B.[4][5] It exhibits similar inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of sequence identity (~72%) in its catalytic domain with PTP1B.[3] However, this compound shows significantly lower activity against other tested phosphatases, including Leukocyte Antigen-Related (LAR) phosphatase, Src-homology region 2 domain-containing phosphatase 1 (SHP1), and Vaccinia H1-Related (VHR) phosphatase, with IC50 values exceeding 100 μM.[3]

Experimental Protocols

The determination of the inhibitory activity of this compound against various PTPs was conducted using in vitro enzymatic assays. The general principle of these assays involves the measurement of the dephosphorylation of a substrate by the respective PTP in the presence and absence of the inhibitor.

PTP1B Inhibition Assay

A colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate is a standard method to determine PTP1B activity. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of this compound at various concentrations is prepared.

  • Recombinant human PTP1B is pre-incubated with this compound in the assay buffer in a 96-well plate for a specified period (e.g., 10 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding pNPP to the wells.

  • The plate is incubated at 37°C for a defined time (e.g., 30 minutes).

  • The reaction is stopped by adding a strong base (e.g., NaOH).

  • The absorbance is measured at 405 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Assays for TCPTP, LAR, SHP1, and VHR

Similar enzymatic assays are employed to assess the inhibitory effect of this compound on other PTPs. While the core principle remains the same, specific conditions such as the choice of substrate and buffer composition may be optimized for each enzyme. Fluorogenic substrates like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP) can also be used for higher sensitivity.

General Procedure using a Fluorogenic Substrate:

  • Prepare serial dilutions of this compound.

  • In a 96-well or 384-well plate, add the respective PTP (TCPTP, LAR, SHP1, or VHR) to the assay buffer.

  • Add the this compound dilutions to the wells and pre-incubate.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., DiFMUP).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration.

  • The IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the therapeutic rationale for a selective PTP1B inhibitor like this compound, it is crucial to visualize its role in the insulin signaling pathway.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR PTP1B->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose Glucose GLUT4->Glucose Facilitates uptake This compound This compound This compound->PTP1B Inhibits

References

Validating the On-Target Effects of CX08005: A Comparative Guide Using PTP1B Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, CX08005, with the established effects of PTP1B gene deletion. By examining the phenotype of PTP1B knockout mouse models, we can establish a benchmark for the expected on-target effects of a selective PTP1B inhibitor. This guide will summarize the available preclinical data for this compound and compare its performance to the gold-standard genetic validation, providing supporting experimental data and detailed protocols.

Introduction to PTP1B and its Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, PTP1B attenuates these crucial metabolic signals.[1] Overexpression or increased activity of PTP1B is associated with insulin resistance, obesity, and type 2 diabetes. Consequently, inhibiting PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders.

This compound is a competitive inhibitor of PTP1B, with a reported IC50 value of approximately 0.781 μM.[2] It has been shown to improve insulin sensitivity in preclinical models of obesity and diabetes.[3][4] Validating that the observed effects of this compound are indeed due to its interaction with PTP1B is crucial for its development as a therapeutic agent. The gold standard for such on-target validation is the use of PTP1B knockout (KO) animal models. In these models, the absence of the drug's target should render the drug ineffective if it acts solely through that target.

The Gold Standard: Phenotype of PTP1B Knockout Mice

Whole-body PTP1B knockout mice are viable and exhibit a distinct metabolic phenotype that serves as a benchmark for the on-target effects of PTP1B inhibitors.[5][6]

Key Phenotypic Traits of PTP1B Knockout Mice:

  • Enhanced Insulin Sensitivity: PTP1B KO mice show increased sensitivity to insulin, as demonstrated by improved glucose and insulin tolerance tests.[7]

  • Resistance to Diet-Induced Obesity: When fed a high-fat diet, PTP1B KO mice are resistant to weight gain compared to their wild-type counterparts.[7]

  • Improved Glucose Homeostasis: These mice maintain lower blood glucose and insulin levels.[1]

  • Increased Energy Expenditure: PTP1B deficiency leads to an increase in basal metabolic rate.[5]

These characteristics are the expected outcomes of successful and specific PTP1B inhibition.

Performance of this compound in Preclinical Models

This compound has been evaluated in diet-induced obese (DIO) and genetically obese (KKAy) mouse models, which exhibit insulin resistance and are relevant models for type 2 diabetes.

Table 1: In Vivo Efficacy of this compound in Mouse Models of Insulin Resistance
ParameterModelTreatmentResultCitation
Glucose Tolerance DIO MiceThis compound (50-200 mg/kg/day)Dose-dependent improvement in glucose tolerance.[3]
KKAy MiceThis compound (50 mg/kg/day)Significant improvement in glucose tolerance.[3][4]
Insulin Sensitivity DIO MiceThis compound (100 mg/kg)Decreased HOMA-IR, indicating improved insulin sensitivity.[3]
DIO MiceThis compound (50-200 mg/kg/day)Increased glucose infusion rate during hyperinsulinemic-euglycemic clamp.[3]
Tissue-Specific Glucose Uptake DIO MiceThis compoundEnhanced insulin-stimulated glucose uptake in muscle and adipose tissue.[3]

The data presented in Table 1 demonstrates that pharmacological inhibition of PTP1B by this compound in disease models recapitulates the key metabolic benefits observed in PTP1B knockout mice, suggesting that this compound is acting on its intended target.

Validating On-Target Effects with Knockout Models: A Comparative Perspective

While direct studies of this compound in PTP1B knockout mice are not yet publicly available, the principle of on-target validation has been demonstrated with other PTP1B inhibitors. For instance, the PTP1B inhibitor Trodusquemine (also known as MSI-1436) was shown to improve insulin sensitivity in wild-type mice; however, this effect was absent in PTP1B knockout mice, confirming its on-target mechanism. This provides a strong rationale for inferring the on-target activity of other selective PTP1B inhibitors.

The expected outcome of treating a PTP1B knockout mouse with a true PTP1B inhibitor is the absence of any additional therapeutic effect on glucose metabolism, as the molecular target is not present.

Table 2: Comparison of PTP1B Knockout Phenotype and this compound Effects
FeaturePTP1B Knockout MiceThis compound-Treated Mice (DIO/KKAy)On-Target Validation Logic
Insulin Sensitivity EnhancedEnhancedThis compound phenocopies the genetic knockout.
Glucose Tolerance ImprovedImprovedThis compound phenocopies the genetic knockout.
Resistance to Obesity ResistantNo significant change in body weight reported in short-term studies.Further long-term studies would be needed to fully assess this.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylates IRS IRS-1 pIR->IRS phosphorylates pIRS p-IRS-1 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates This compound This compound This compound->PTP1B inhibits

PTP1B's role in negatively regulating the insulin signaling pathway.

Experimental_Workflow cluster_models Animal Models cluster_treatment Treatment Groups cluster_assays Metabolic Assays WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound PTP1B_KO PTP1B KO Mice KO_Vehicle KO + Vehicle PTP1B_KO->KO_Vehicle KO_this compound KO + this compound PTP1B_KO->KO_this compound GTT Glucose Tolerance Test (GTT) WT_Vehicle->GTT Clamp Hyperinsulinemic- Euglycemic Clamp WT_Vehicle->Clamp WT_this compound->GTT WT_this compound->Clamp KO_Vehicle->GTT KO_Vehicle->Clamp KO_this compound->GTT KO_this compound->Clamp Compare Glucose Clearance Compare Glucose Clearance GTT->Compare Glucose Clearance Compare Insulin Sensitivity Compare Insulin Sensitivity Clamp->Compare Insulin Sensitivity

Workflow for validating this compound's on-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Mice are fasted for 6 hours with free access to water. Baseline blood glucose is measured from the tail vein (t=0).

  • Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose clearance.

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo.

  • Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) and mice are allowed to recover for 5-7 days.

  • Fasting: Mice are fasted overnight (approximately 14-16 hours).

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of human insulin is started to achieve hyperinsulinemia. A variable infusion of 20% glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

  • Blood Sampling: Arterial blood samples are taken at regular intervals to monitor blood glucose and adjust the glucose infusion rate (GIR).

  • Data Analysis: The steady-state GIR required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity. To assess tissue-specific glucose uptake, a bolus of 2-[¹⁴C]deoxyglucose can be administered during the clamp.

Conclusion

The available preclinical data for this compound in disease models of insulin resistance strongly suggest that it exerts its therapeutic effects by inhibiting PTP1B. The observed improvements in glucose tolerance and insulin sensitivity align with the well-established phenotype of PTP1B knockout mice. While direct experimental evidence of this compound in a PTP1B knockout model is needed for definitive on-target validation, the existing data, when compared to the gold-standard genetic model, provides a compelling case for its mechanism of action. Future studies utilizing PTP1B knockout mice will be instrumental in unequivocally confirming the on-target specificity of this compound.

References

Cross-Validation of CX08005's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the PTP1B inhibitor, CX08005, across various cell lines. While direct comparative data for this compound in a wide range of cancer cell lines is not extensively available in public literature, this document outlines the established roles of PTP1B in cancer, the known effects of this compound in metabolic disease-related cell lines, and detailed protocols for key experiments to enable researchers to conduct their own comparative studies.

Introduction to this compound and its Target: PTP1B

This compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a compound of interest for metabolic diseases. Emerging evidence also points to the significant role of PTP1B in cancer progression. PTP1B has been shown to be overexpressed in several cancers and is implicated in regulating cancer cell proliferation, survival, and migration. Therefore, investigating the effects of PTP1B inhibitors like this compound across different cancer cell lines is a promising area of research.

The Role of PTP1B in Cancer Signaling

Protein tyrosine phosphatases (PTPs) are crucial components of signal transduction pathways that control a wide array of cellular processes, including cell growth, differentiation, and oncogenic transformation. PTP1B, in particular, has been identified as a key player in various cancers, including breast cancer. Its inhibition has been shown to reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents.

The signaling pathway involving PTP1B in the context of insulin and growth factor signaling is depicted below. Inhibition of PTP1B by this compound is expected to enhance the phosphorylation of downstream targets, thereby impacting cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS Phosphorylates EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates Insulin Insulin Insulin->IR Binds EGF EGF EGF->EGFR Binds PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of PTP1B inhibition by this compound.

Comparative Efficacy of this compound: A Framework for Evaluation

To facilitate a direct comparison of this compound's effects, a panel of cell lines representing different cancer types and a non-cancerous control cell line should be utilized. Suggested cell lines include:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

  • Colon Cancer: HCT116

  • Lung Cancer: A549

  • Normal Human Cell Line: e.g., MCF-10A (non-tumorigenic breast epithelial), HEK293 (human embryonic kidney)

The following tables provide a template for summarizing the quantitative data that would be generated from the experimental protocols outlined in this guide.

Table 1: Comparative Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast (ER+)Data to be generatedData to be generated
MDA-MB-231Breast (Triple-Negative)Data to be generatedData to be generated
HCT116ColonData to be generatedData to be generated
A549LungData to be generatedData to be generated
MCF-10ANormal Breast EpithelialData to be generatedData to be generated

Table 2: Effect of this compound on Apoptosis in Different Cell Lines (72h treatment)

Cell LineConcentration of this compound% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Control (DMSO)Data to be generatedData to be generated
IC50Data to be generatedData to be generated
2 x IC50Data to be generatedData to be generated
MDA-MB-231 Control (DMSO)Data to be generatedData to be generated
IC50Data to be generatedData to be generated
2 x IC50Data to be generatedData to be generated
HCT116 Control (DMSO)Data to be generatedData to be generated
IC50Data to be generatedData to be generated
2 x IC50Data to be generatedData to be generated

Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Analysis after 24h treatment)

Cell LineTreatmentp-AKT/total AKT (Fold Change)p-ERK/total ERK (Fold Change)
MCF-7 Control (DMSO)1.01.0
This compound (IC50)Data to be generatedData to be generated
MDA-MB-231 Control (DMSO)1.01.0
This compound (IC50)Data to be generatedData to be generated
HCT116 Control (DMSO)1.01.0
This compound (IC50)Data to be generatedData to be generated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48h or 72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cell lines of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

cluster_workflow Apoptosis Assay Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 72 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the phosphorylation status of key signaling proteins like AKT and ERK.

cluster_workflow Western Blot Workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block and incubate with primary antibodies (p-AKT, AKT, p-ERK, ERK) D->E F Incubate with secondary antibody E->F G Detect and quantify protein bands F->G H Normalize phosphorylated protein to total protein G->H

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total AKT and ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells on ice and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This guide provides a comprehensive framework for the cross-validation of this compound's effects in different cell lines. By following the outlined experimental protocols and utilizing the provided templates for data presentation, researchers can systematically evaluate the anti-cancer potential of this promising PTP1B inhibitor. The resulting comparative data will be invaluable for understanding its mechanism of action across diverse cancer types and for guiding future drug development efforts.

Comparative Guide to PTP1B Inhibitors for Metabolic Disease Research: Alternatives to CX08005

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Protein Tyrosine Phosphatase 1B (PTP1B) in metabolic diseases, selecting the appropriate inhibitor is critical. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for conditions like type 2 diabetes and obesity.[1][2][3][4] CX08005 is a known competitive inhibitor of PTP1B, but a variety of alternative compounds exist with different mechanisms of action, selectivity, and demonstrated efficacy in preclinical models. This guide provides an objective comparison of this compound with prominent alternatives—Trodusquemine (MSI-1436), JTT-551, and Claramine—supported by experimental data to inform your research.

Overview of PTP1B's Role in Insulin Signaling

PTP1B acts as a molecular brake on the insulin signaling cascade.[1] Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, initiating a downstream cascade that leads to glucose uptake and utilization. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), terminating the signal.[4][5] Inhibition of PTP1B is therefore expected to prolong insulin signaling, enhance insulin sensitivity, and improve glucose homeostasis.[5]

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR p-IR (Active) IR->pIR Autophosphorylation GLUT4 GLUT4 Insulin Insulin Insulin->IR Binds pIR->IR Dephosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Activates PI3K_Akt->GLUT4 Translocation to Membrane Glucose Glucose Glucose->GLUT4 Uptake PTP1B PTP1B PTP1B->pIR Inhibitor Inhibitor (e.g., this compound) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Comparative Data of PTP1B Inhibitors

The following table summarizes the key quantitative parameters for this compound and its alternatives. Potency is indicated by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where lower values denote higher potency. Selectivity is crucial, particularly against the closely related T-cell protein tyrosine phosphatase (TCPTP), to minimize off-target effects.

Compound PTP1B Potency Selectivity vs. TCPTP Mechanism of Action Key In Vivo Effects (Mouse Models) References
This compound IC50: 0.781 µMLow selectivityCompetitive, binds catalytic P-loopImproves glucose tolerance and insulin sensitivity in DIO and KKAy mice.[6][7]
Trodusquemine (MSI-1436) IC50: ~1 µMHigh (~200-fold)Non-competitive, allostericSuppresses appetite, reduces body weight, improves glycemic control. Crosses blood-brain barrier.[8][9][10][11]
JTT-551 Ki: 0.22 µMModerate (~42-fold)Mixed-typeReduces blood glucose in ob/ob and db/db mice; anti-obesity effects.[12][13][14][15]
Claramine Not specifiedHigh (selective over TC-PTP)Not fully specifiedRestores glycemic control, suppresses feeding, and reduces body weight, similar to Trodusquemine.[10][16][17]

Detailed Compound Profiles

This compound

This compound is a competitive inhibitor that directly interacts with the catalytic P-loop of PTP1B.[6][7] Its efficacy has been demonstrated in vitro, where it enhances insulin-induced glucose uptake in adipocytes and myotubes, and in vivo, where it improves glucose tolerance and insulin sensitivity in diet-induced obese (DIO) and genetically obese (KKAy) mice.[6][7] A key consideration for researchers is its limited selectivity against TCPTP, which shares high structural homology with PTP1B in the active site.[18]

Trodusquemine (MSI-1436)

Trodusquemine stands out due to its distinct allosteric and non-competitive mechanism of inhibition.[8][11] This allows for high selectivity over other phosphatases like TCPTP, as allosteric sites are generally less conserved than catalytic active sites.[8][9] Originally derived from the dogfish shark, Trodusquemine is noted for its ability to cross the blood-brain barrier, enabling it to modulate both central and peripheral metabolic pathways.[10][16] In animal models, it not only improves insulin sensitivity but also suppresses appetite and promotes weight loss, making it a valuable tool for studying the interplay between obesity and diabetes.[9][10]

JTT-551

JTT-551 is a potent, cell-permeable inhibitor with a mixed-type mode of inhibition.[13][14] It demonstrates good potency with a Ki value of 0.22 µM and moderate selectivity over TCPTP (Ki = 9.3 µM).[12][13][14][19] In vivo studies have shown that JTT-551 effectively reduces blood glucose levels in diabetic mouse models and can enhance insulin-stimulated glucose uptake in skeletal myoblasts.[13][14] Although its clinical development was discontinued (B1498344) due to efficacy and side-effect concerns in humans, it remains a well-characterized and potent tool for preclinical research.[2][20][21]

Claramine

Claramine is a newer aminosterol compound structurally similar to Trodusquemine but with the advantage of a simpler and more rapid synthesis process.[10][16] It displays high selectivity for PTP1B over TC-PTP and effectively mimics insulin action in cultured neuronal cells by activating key downstream signaling molecules like Akt and GSK3β.[10][16] In vivo, intraperitoneal administration of Claramine restored glycemic control and suppressed feeding in diabetic mice, with effects comparable to Trodusquemine.[16][22] It represents a promising and more accessible alternative for studies requiring a Trodusquemine-like mechanism.

Experimental Protocols and Workflows

General Workflow for PTP1B Inhibitor Evaluation

The evaluation of a novel PTP1B inhibitor typically follows a multi-stage process, from initial enzyme screening to in vivo efficacy studies.

PTP1B_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Metabolic Disease Models) enz_assay Enzyme Inhibition Assay (Determine IC50/Ki) selectivity Selectivity Profiling (vs. TCPTP, LAR, CD45) enz_assay->selectivity Confirm Potency cell_signal Cell-Based Signaling Assay (p-IR, p-Akt levels) selectivity->cell_signal Confirm Selectivity glucose_uptake Glucose Uptake Assay (Adipocytes, Myotubes) cell_signal->glucose_uptake Assess Cellular Function pk_pd Pharmacokinetics & Pharmacodynamics glucose_uptake->pk_pd Proceed to In Vivo gtt Glucose Tolerance Test (GTT) pk_pd->gtt body_weight Body Weight & Food Intake pk_pd->body_weight itt Insulin Tolerance Test (ITT) gtt->itt euglycemic_clamp Hyperinsulinemic- Euglycemic Clamp itt->euglycemic_clamp Gold Standard Insulin Sensitivity

Caption: A typical experimental workflow for characterizing PTP1B inhibitors.

Methodology: In Vitro PTP1B Enzyme Inhibition Assay

This protocol is a standard method for determining the potency (IC50) of a test compound against PTP1B.

  • Reagents and Materials :

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: For example, 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP).

    • Test Compound (e.g., this compound) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the Assay Buffer.

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).

    • Add 25 µL of recombinant PTP1B enzyme solution (pre-diluted in Assay Buffer) to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the reaction by adding 25 µL of the pNPP substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M NaOH).

    • Measure the absorbance at 405 nm. The product (p-nitrophenol) is yellow under alkaline conditions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Methodology: In Vivo Glucose Tolerance Test (GTT)

This protocol assesses how effectively an animal model can clear a glucose load from the blood, a key indicator of insulin sensitivity.

  • Animal Model :

    • Use a relevant model of metabolic disease, such as diet-induced obese (DIO) C57BL/6J mice or db/db mice.[12][13]

    • Acclimatize animals and administer the test compound (e.g., JTT-551 at 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 4 weeks).[12]

  • Procedure :

    • Fast the mice overnight (e.g., for 16 hours) but allow access to water.

    • Record the baseline blood glucose level from a tail-vein blood sample (Time 0).

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels at each time point using a glucometer.

    • Plot the blood glucose concentration over time for both the treated and vehicle control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treated group indicates improved glucose handling.[6][22]

Logical Comparison and Selection Criteria

Choosing the right inhibitor depends on the specific research question.

PTP1B_Inhibitor_Selection goal Research Goal mech_study Study Catalytic Site Interaction goal->mech_study high_selectivity Require High Selectivity (Minimize Off-Target) goal->high_selectivity cns_effects Investigate Central/ CNS Effects goal->cns_effects high_potency Need High Potency (Preclinical Tool) goal->high_potency This compound This compound mech_study->this compound Competitive trodusquemine Trodusquemine/ Claramine high_selectivity->trodusquemine Allosteric cns_effects->trodusquemine BBB Permeable jtt551 JTT-551 high_potency->jtt551 Low Ki

Caption: Selecting an inhibitor based on experimental goals.

  • For studying direct competitive inhibition at the catalytic site : This compound is a suitable choice, as its mechanism is well-defined as competitive.[6]

  • For experiments requiring high selectivity and minimal TCPTP interference : Trodusquemine or Claramine are superior due to their allosteric mechanism, which confers greater specificity.[8][16]

  • For investigating the central nervous system's role in metabolism : Trodusquemine is the ideal tool because of its documented ability to cross the blood-brain barrier.[10]

  • For general preclinical studies requiring a potent, well-characterized inhibitor : JTT-551 offers the highest potency (lowest Ki) among these small molecules, making it an effective compound for in vitro and in vivo validation studies.[12][13][14]

References

A Head-to-Head Comparison of CX08005 and Other Small Molecule PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. The development of small molecule inhibitors of PTP1B is a highly active area of research. This guide provides an objective, data-driven comparison of CX08005, a novel competitive PTP1B inhibitor, with other notable small molecule inhibitors that have been investigated in preclinical and clinical studies.

Performance Snapshot: this compound vs. Key Competitors

To facilitate a direct comparison of the biochemical potency and selectivity of various PTP1B inhibitors, the following table summarizes key quantitative data from published studies.

InhibitorIC50 / Ki (PTP1B)Mechanism of ActionSelectivity (vs. TCPTP)Development Stage
This compound IC50: 0.781 µMCompetitiveExhibits some selectivity, but also inhibits TCPTPPreclinical
Trodusquemine (MSI-1436) IC50: ~1 µMNon-competitive, Allosteric~200-fold (IC50 for TCPTP: 224 µM)[1][2]Phase 1 clinical trials (for breast cancer)[3]
JTT-551 Ki: 0.22 µMMixed-type~42-fold (Ki for TCPTP: 9.3 µM)[4]Phase 2 clinical trials (discontinued)
Ertiprotafib IC50: 1.6 - 29 µM (assay dependent)Induces protein aggregationLow, also a dual PPARα/γ agonist[5]Phase 2 clinical trials (discontinued)[5]
DPM-1001 IC50: 100 nMAllostericNot specified, analog of TrodusqueminePreclinical[3]
ISIS-PTP1BRx (IONIS-PTP1BRx) N/A (Antisense Oligonucleotide)Reduces PTP1B expressionSpecific to PTP1B mRNAPhase 2 clinical trials[6][7]

In-Depth Inhibitor Profiles

This compound

This compound is a competitive inhibitor of PTP1B that binds to the enzyme's catalytic P-loop through hydrogen bonds.[1][8] Preclinical studies in diet-induced obese (DIO) and KKAy mice have demonstrated its potential to ameliorate glucose intolerance and improve insulin sensitivity.[1][8] In these animal models, administration of this compound led to enhanced insulin-stimulated glucose disposal and increased glucose uptake in muscle and fat tissues.[1][8] At the cellular level, this compound enhances insulin-induced glucose uptake in adipocytes and myotubes and increases the phosphorylation of key insulin signaling proteins such as the insulin receptor β subunit (IRβ) and insulin receptor substrate 1 (IRS1).[1][8] While it shows some selectivity for PTP1B, it is also known to inhibit T-cell protein tyrosine phosphatase (TCPTP).

Trodusquemine (MSI-1436)

Trodusquemine is a non-competitive, allosteric inhibitor that binds to the C-terminal region of PTP1B, a site distinct from the active site.[2][9][10] This mechanism of action contributes to its high selectivity over the closely related TCPTP.[1][2] Trodusquemine has been shown to cause fat-specific weight loss in diet-induced obese mice and has demonstrated beneficial effects on insulin and leptin signaling.[2][11] It has progressed to Phase 1 clinical trials, notably for applications in metastatic breast cancer.[3] A key limitation of Trodusquemine is its poor oral bioavailability.[3]

JTT-551

JTT-551 is a mixed-type inhibitor of PTP1B with a high degree of selectivity against other phosphatases like TCPTP, CD45, and LAR.[4] In preclinical studies using db/db mice, a model for type 2 diabetes, chronic administration of JTT-551 resulted in a hypoglycemic effect without causing weight gain.[4] It was also shown to enhance insulin-stimulated glucose uptake in L6 myoblasts.[4] Despite promising preclinical data, the clinical development of JTT-551 was discontinued (B1498344) after Phase 2 trials.[12]

Ertiprotafib

Ertiprotafib represents a unique class of PTP1B inhibitors that functions by inducing the aggregation of the PTP1B enzyme, leading to a loss of its catalytic activity.[5][8][13] While it did reach Phase 2 clinical trials for type 2 diabetes, its development was halted due to insufficient efficacy and dose-limiting side effects.[5] A significant contributing factor to these outcomes is its lack of selectivity, as it also acts as a dual agonist for peroxisome proliferator-activated receptors (PPAR) alpha and gamma.[5][14]

ISIS-PTP1BRx (IONIS-PTP1BRx)

Unlike the other small molecules discussed, ISIS-PTP1BRx is an antisense oligonucleotide. Its mechanism of action is to reduce the expression of PTP1B at the mRNA level, thereby decreasing the amount of PTP1B protein.[6] In a Phase 2 clinical trial involving patients with type 2 diabetes, treatment with ISIS-PTP1BRx led to statistically significant reductions in both body weight and hemoglobin A1c (HbA1c) levels.[7]

Visualizing the Science

To better understand the context of PTP1B inhibition and the methodologies used for evaluation, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor binds IRS IRS (phosphorylated) InsulinReceptor->IRS Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream PTP1B PTP1B PTP1B->InsulinReceptor dephosphorylates PTP1B->IRS dephosphorylates GlucoseUptake Increased Glucose Uptake Downstream->GlucoseUptake Inhibitor Small Molecule Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B's role in attenuating insulin signaling and the mechanism of its inhibition.

PTP1B_Inhibitor_Screening_Workflow start Start: Compound Library biochemical_assay Biochemical Assay (e.g., pNPP or fluorescent substrate) start->biochemical_assay determine_ic50 Determine IC50/Ki Values biochemical_assay->determine_ic50 selectivity_assay Selectivity Profiling (vs. TCPTP and other PTPs) determine_ic50->selectivity_assay cell_based_assay Cell-Based Assays (e.g., insulin receptor phosphorylation, glucose uptake) selectivity_assay->cell_based_assay animal_model In Vivo Efficacy Studies (e.g., in DIO or db/db mice) cell_based_assay->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: A generalized experimental workflow for the evaluation of PTP1B inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the evaluation of PTP1B inhibitors.

PTP1B Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PTP1B enzyme to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm. The amount of pNP produced is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Insulin Receptor Phosphorylation

This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context.

Materials:

  • Hepatocytes (e.g., HepG2) or myotubes (e.g., C2C12)

  • Cell culture medium

  • Test compound

  • Insulin

  • Lysis buffer

  • Antibodies: anti-phospho-IRβ (Tyr1162/1163) and anti-total-IRβ

  • Western blotting reagents and equipment

Procedure:

  • Culture the cells to near confluency in appropriate multi-well plates.

  • Serum-starve the cells for several hours to reduce basal phosphorylation levels.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform Western blotting using antibodies against phosphorylated IRβ and total IRβ.

  • Quantify the band intensities and express the results as the ratio of phosphorylated IRβ to total IRβ. An increase in this ratio in the presence of the inhibitor indicates enhanced insulin signaling.

In Vivo Model: Glucose Tolerance Test in Diet-Induced Obese (DIO) Mice

This experiment evaluates the effect of a PTP1B inhibitor on glucose homeostasis in a relevant animal model of insulin resistance.

Materials:

  • Diet-induced obese (DIO) mice

  • Test compound formulated for oral or intraperitoneal administration

  • Glucose solution (for oral gavage)

  • Glucometer and test strips

Procedure:

  • Acclimatize the DIO mice and measure their baseline fasting blood glucose levels.

  • Administer the test compound or vehicle control to the mice.

  • After a specified time post-dosing (e.g., 60 minutes), perform an oral glucose tolerance test (OGTT) by administering a bolus of glucose via oral gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The landscape of small molecule PTP1B inhibitors is diverse, with compounds exhibiting various mechanisms of action and selectivity profiles. This compound demonstrates efficacy as a competitive inhibitor in preclinical models of insulin resistance. However, its selectivity profile, particularly concerning TCPTP, warrants further investigation. In contrast, allosteric inhibitors like Trodusquemine offer a more selective approach, though they may face challenges with bioavailability. The clinical development of several PTP1B inhibitors has been challenging, highlighting the need for compounds with both high potency and selectivity, as well as favorable pharmacokinetic properties. The continued exploration of novel chemical scaffolds and inhibitory mechanisms remains a crucial endeavor in the pursuit of effective therapeutics for metabolic diseases targeting PTP1B.

References

Evaluating the therapeutic potential of CX08005 against existing diabetes treatments.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the novel PTP1B inhibitor, CX08005, against established therapeutic agents for type 2 diabetes. This guide provides a comprehensive comparison of their mechanisms, efficacy, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.

The global landscape of diabetes mellitus continues to present significant challenges to healthcare systems, demanding innovative and more effective therapeutic strategies. While a variety of treatment options exist, the quest for novel agents with improved glycemic control, favorable side-effect profiles, and the potential to modify disease progression is ongoing. In this context, this compound, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), has emerged as a promising candidate. This guide provides a detailed comparative analysis of this compound against widely prescribed diabetes medications: metformin, glimepiride, sitagliptin, and liraglutide.

Mechanism of Action: A Novel Approach to Insulin (B600854) Sensitization

Existing diabetes therapies employ diverse mechanisms to lower blood glucose levels. Metformin, the first-line therapy, primarily reduces hepatic glucose production. Sulfonylureas, such as glimepiride, stimulate insulin secretion from pancreatic β-cells. DPP-4 inhibitors, like sitagliptin, enhance the action of incretin (B1656795) hormones, which in turn increase insulin secretion and suppress glucagon (B607659) release. GLP-1 receptor agonists, including liraglutide, mimic the action of the native GLP-1 hormone, promoting insulin secretion, slowing gastric emptying, and promoting satiety.

This compound introduces a distinct mechanism of action by targeting PTP1B, a key negative regulator of the insulin signaling pathway.[1] By inhibiting PTP1B, this compound enhances insulin receptor sensitivity, leading to improved glucose uptake and utilization in peripheral tissues.[1] This direct insulin-sensitizing effect offers a novel therapeutic strategy for overcoming insulin resistance, a fundamental pathophysiological defect in type 2 diabetes.

cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Inhibition by this compound Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) Binds to IRS Insulin Receptor Substrate (IRS) Insulin Receptor (IR)->IRS Phosphorylates PI3K/Akt Pathway PI3K/Akt Pathway IRS->PI3K/Akt Pathway Activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Facilitates PTP1B PTP1B PTP1B->Insulin Receptor (IR) Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits cluster_workflow Experimental Workflow: In Vivo Efficacy Testing start Animal Model Selection (e.g., DIO or KKAy mice) treatment Treatment Administration (this compound or Vehicle Control) start->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt clamp Hyperinsulinaemic-Euglycaemic Clamp treatment->clamp biochemical Biochemical Analysis (e.g., Plasma Insulin, Lipids) treatment->biochemical data_analysis Data Analysis and Interpretation ogtt->data_analysis clamp->data_analysis biochemical->data_analysis end Evaluation of Therapeutic Potential data_analysis->end Therapeutic_Potential Therapeutic Potential of This compound Comparison Comparison with Existing Treatments Therapeutic_Potential->Comparison Efficacy Efficacy Glycemic_Control Glycemic Control (HbA1c, FPG) Efficacy->Glycemic_Control Body_Weight Body Weight Effects Efficacy->Body_Weight Safety Safety & Tolerability Adverse_Events Adverse Event Profile Safety->Adverse_Events Hypoglycemia_Risk Risk of Hypoglycemia Safety->Hypoglycemia_Risk Mechanism Mechanism of Action PTP1B_Inhibition PTP1B Inhibition Mechanism->PTP1B_Inhibition Insulin_Sensitization Enhanced Insulin Signaling Mechanism->Insulin_Sensitization Comparison->Efficacy Comparison->Safety Comparison->Mechanism

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for CX08005

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of CX08005, a competitive PTP1B inhibitor. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. As a general rule, laboratory personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.

Disposal of Solid this compound

Unused or unwanted solid this compound should be treated as chemical waste. It should not be disposed of in regular trash or down the drain.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

  • Waste Stream Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.[1][2][3]

Disposal of this compound Solutions

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The disposal of these solutions requires careful consideration of the hazards associated with the solvents.

Disposal of DMSO Solutions:

DMSO can facilitate the absorption of other chemicals through the skin. Therefore, solutions containing this compound and DMSO must be handled with extreme caution.

  • Collection: Collect the this compound in DMSO solution in a designated, labeled waste container for organic solvents.[4]

  • Labeling: The container label should clearly indicate "Waste DMSO with this compound" and list the approximate concentrations.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for professional disposal. Do not mix with other waste streams unless explicitly permitted by your EHS guidelines.[5][6]

Disposal of Ethanol Solutions:

Ethanol is a flammable liquid and is often classified as hazardous waste, particularly at concentrations of 24% or higher.[7]

  • Collection: Collect the this compound in ethanol solution in a designated container for flammable liquid waste.[7][8]

  • Labeling: Clearly label the container as "Waste Ethanol with this compound" and specify the ethanol concentration.

  • Storage: Store the waste container in a flammable storage cabinet, away from heat and ignition sources.[8]

  • Disposal: Arrange for collection by your institution's hazardous waste management service. Drain disposal of ethanol is generally prohibited.[8][9]

Quantitative Data Summary

ParameterGuidelineSource
Ethanol Hazardous Waste Threshold Concentrations of 24% or greater are typically considered hazardous waste.[7]
Ethanol Drain Disposal Prohibited at any concentration in a laboratory setting.[9]
DMSO Waste Should be collected with other organic solvents for professional disposal.[4]

Experimental Protocols

As this document focuses on disposal, no experimental protocols are cited. For biological activity and usage, refer to the product datasheet.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its solutions.

This compound Disposal Workflow cluster_start Start cluster_form Determine Form cluster_solid Solid Waste cluster_solution Solution Waste start Identify this compound Waste form Solid or Solution? start->form solid_waste Package in a labeled, sealed container. form->solid_waste Solid solvent Identify Solvent form->solvent Solution collect_solid Store in designated hazardous waste area. solid_waste->collect_solid dispose_solid Arrange for professional waste collection. collect_solid->dispose_solid dmso_waste Collect in designated organic solvent waste. solvent->dmso_waste DMSO ethanol_waste Collect in designated flammable liquid waste. solvent->ethanol_waste Ethanol label_solution Label container with contents and concentrations. dmso_waste->label_solution ethanol_waste->label_solution store_solution Store in appropriate hazardous waste area. label_solution->store_solution dispose_solution Arrange for professional waste collection. store_solution->dispose_solution

Caption: Workflow for the safe disposal of this compound in solid form and in solution.

References

Essential Safety and Logistical Information for Handling CX08005

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with CX08005, a competitive Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, adherence to strict safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), handling, storage, and disposal of this compound to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Hand Protection : Chemical-resistant gloves, such as nitrile or latex, should be worn at all times. It is important to select gloves that are tested for chemical resistance.[1]

  • Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[2]

  • Respiratory Protection : If there is a risk of inhalation, particularly when handling the compound in powdered form or creating aerosols, a NIOSH-approved respirator or a fume hood should be used.[3][4][5]

  • Body Protection : A laboratory coat must be worn to protect the skin and clothing.[2] In case of potential for significant splashing, an impervious gown is recommended.[3]

  • Foot Protection : Closed-toe shoes are required in any laboratory setting where chemicals are handled.[2]

Operational Plans: Handling and Storage

Handling:

  • Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • After handling, wash hands thoroughly with soap and water.[3]

Storage:

  • Store this compound at +4°C in a tightly sealed container.

  • Keep in a dry and well-ventilated place.

  • Protect from light.

Disposal Plan

Unused this compound and any contaminated materials should be disposed of as hazardous chemical waste. Follow all federal, state, and local environmental regulations for chemical disposal. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on proper disposal procedures.

Quantitative Data Summary

PropertyValueSource
Molecular Weight453.61
FormulaC₂₈H₃₉NO₄
Purity≥98%
IC₅₀0.781 μM (for PTP1B)
Solubility in DMSO100 mM
Solubility in Ethanol100 mM
CAS Number1256341-22-6

Experimental Protocols & Signaling Pathways

This compound acts as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a key role in downregulating insulin (B600854) signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity.

Experimental Workflow: Investigating the Effect of this compound on Insulin Signaling

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed adipocytes or myotubes Starvation Serum starve cells Cell_Seeding->Starvation Treatment Treat with this compound or vehicle control Starvation->Treatment Insulin_Stimulation Stimulate with insulin Treatment->Insulin_Stimulation Lysis Cell Lysis Insulin_Stimulation->Lysis Glucose_Uptake Glucose Uptake Assay Insulin_Stimulation->Glucose_Uptake Western_Blot Western Blot for phosphorylated proteins (e.g., p-Akt, p-IR) Lysis->Western_Blot

Caption: Workflow for studying this compound's effect on insulin signaling in vitro.

Signaling Pathway: Simplified Insulin Signaling and PTP1B Inhibition

signaling_pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR Phosphorylated IR (Active) Insulin_Receptor->p_IR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., Akt activation) p_IR->Downstream_Signaling PTP1B PTP1B PTP1B->p_IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake

Caption: this compound inhibits PTP1B, enhancing insulin receptor signaling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.